
Octreotide
Structure
2D Structure

Eigenschaften
Key on ui mechanism of action |
Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. |
---|---|
CAS-Nummer |
83150-76-9 |
Molekularformel |
C49H66N10O10S2 |
Molekulargewicht |
1019.2 g/mol |
IUPAC-Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1 |
InChI-Schlüssel |
DEQANNDTNATYII-MEUDYGGUSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
Aussehen |
Solid powder |
melting_point |
153-156 |
Andere CAS-Nummern |
83150-76-9 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
79517-01-4 (acetate salt) |
Sequenz |
FCFWKTCT |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1.22e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |
Herkunft des Produkts |
United States |
Beschreibung
Historical Context and Evolution of Somatostatin (B550006) Analogues
The history of somatostatin analogues is closely linked to the discovery and characterization of the natural hormone somatostatin. Somatostatin, a 14-amino acid peptide containing a disulfide bridge, was first discovered in 1973 by Brazeau and Guillemin at the Salk Institute during their search for a growth hormone-releasing hormone (GHRH) in sheep hypothalami. researchgate.netnih.gov Unexpectedly, they found a peptide that inhibited growth hormone (GH) release, which they named somatostatin. researchgate.net
Native somatostatin is widely distributed in the periphery and central nervous system, suggesting diverse regulatory functions. researchgate.net However, its clinical utility is limited by its extremely short half-life in circulation, typically only 2-3 minutes, due to rapid enzymatic degradation. researchgate.netmdpi.com This inherent instability prompted research efforts to synthesize stable and potent analogues with prolonged half-lives. researchgate.net
The synthesis of somatostatin analogues began as early as 1974, following the elucidation of the natural hormone's three-dimensional structure, enzymatic degradation pattern, and minimal chain length required for biological activity. researchgate.net Researchers aimed to design compounds that retained the desired inhibitory effects of somatostatin but with improved pharmacokinetic properties. researchgate.net
A significant breakthrough came with the development of octreotide (B344500) (SMS 201-995) by the Sandoz team. Starting with a hexapeptide lead structure, systematic modifications led to the characterization of this compound in 1980. nih.gov This octapeptide was found to be more stable in vivo and more potent in inhibiting GH release compared to native somatostatin. nih.govwikipedia.org Its sufficient stability made it a suitable candidate for clinical studies. nih.gov this compound was the first synthetic somatostatin analogue to receive regulatory approval, initially in 1988, for the treatment of acromegaly and carcinoid tumors. nih.govmdpi.com
The success of this compound paved the way for the development of other somatostatin analogues, such as lanreotide (B11836) and pasireotide (B1678482). researchgate.net These analogues represent the evolution of the field, with efforts focused on developing compounds with even longer durations of action through depot formulations and those with differential binding affinities to the five known somatostatin receptor subtypes (SSTR1-5). researchgate.netmdpi.combachem.com this compound itself primarily binds with high affinity to SSTR2 and SSTR5, and with moderate affinity to SSTR3. wikipedia.orgmdpi.com
Research Significance of this compound as a Somatostatin Mimetic
This compound's research significance lies in its ability to effectively mimic the inhibitory actions of native somatostatin, particularly its effects on hormone secretion and cell proliferation, while possessing a significantly longer half-life (approximately 1.7-1.9 hours for subcutaneous administration, compared to minutes for native somatostatin). wikipedia.orgdrugbank.comoup.combioscientifica.com This prolonged activity has made it an invaluable tool in both clinical research and the study of somatostatin receptor biology.
As a somatostatin mimetic, this compound exerts its effects by binding to and activating somatostatin receptors (SSTRs) located on the surface of various cells. drugbank.comdroracle.ai Its predominant binding to SSTR2 and SSTR5 is key to its pharmacological profile. wikipedia.orgmdpi.com Upon binding, this compound triggers intracellular signaling cascades that ultimately lead to the inhibition of hormone release. drugbank.compatsnap.com
Research has extensively documented this compound's ability to suppress the secretion of various hormones, including:
Growth hormone (GH) from the anterior pituitary gland. drugbank.comdroracle.aipatsnap.com
Thyroid-stimulating hormone (TSH). droracle.ai
Pancreatic islet cell hormones such as insulin (B600854) and glucagon (B607659). drugbank.comdroracle.ai
Gastrointestinal peptides including gastrin, secretin, vasoactive intestinal peptide (VIP), motilin, and pancreatic polypeptide. drugbank.comdroracle.ai
This broad inhibitory profile has made this compound a crucial research tool for understanding the complex interplay of hormones in various physiological and pathological states. Studies have utilized this compound to investigate the regulation of GH secretion in acromegaly models, the control of hormone release from neuroendocrine tumors (NETs), and the modulation of gastrointestinal function. mdpi.comdrugbank.compatsnap.comnih.gov
Beyond its hormonal inhibitory effects, research has also highlighted this compound's anti-proliferative properties, particularly in the context of tumors expressing SSTRs. patsnap.comnih.govnih.gov Studies have shown that this compound can inhibit tumor cell growth, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels). patsnap.com Research into the molecular mechanisms underlying these anti-proliferative effects has revealed that this compound can influence intracellular signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and induce the expression of tumor suppressor genes like Zac1 in pituitary tumor cells. nih.gov
Data from clinical trials, such as the PROMID study, have provided significant evidence for the anti-proliferative effect of this compound in patients with midgut NETs, demonstrating a significant increase in time to tumor progression. mdpi.comnih.gov Other studies, like the MPOWERED trial, have investigated the long-term efficacy of different formulations of this compound in maintaining biochemical response in conditions like acromegaly. oup.comoup.com Research comparing this compound with other somatostatin analogues, such as lanreotide and pasireotide, has also contributed to understanding their relative effectiveness and receptor binding profiles in various conditions. nih.govradboudumc.nl
The research significance of this compound is further underscored by its use in diagnostic imaging, particularly in nuclear medicine. Radiolabeled somatostatin analogues, including those based on this compound (e.g., using Indium-111 or Gallium-68), are used to visualize tumors expressing SSTRs, playing a vital role in the staging and management of NETs. wikipedia.orgmdpi.com
Molecular and Cellular Mechanisms of Octreotide Action
Somatostatin (B550006) Receptor Subtype Binding and Selectivity
Octreotide (B344500) demonstrates differential binding affinities for the five SSTR subtypes, which dictates its spectrum of pharmacological effects. Its selectivity profile is a key factor in its clinical applications.
This compound exhibits a high binding affinity for the SSTR2 subtype. mdpi.comnih.govarizona.eduaacrjournals.orgkarger.comnih.govthno.orgiiarjournals.org This high affinity is crucial for many of its therapeutic effects, particularly in the management of conditions characterized by excessive hormone secretion, as SSTR2 is predominantly expressed in many neuroendocrine tumors and hormone-producing cells. mdpi.comnih.govaacrjournals.org Studies have shown that this compound binds specifically to SSTR2, with IC50 values typically in the low nanomolar range. aacrjournals.orgnih.gov The interaction with SSTR2 involves specific amino acid fragments in the transmembrane region of the receptor, including the TM6 and TM7 segments. mdpi.com Structural analysis has revealed that this compound binds to the orthosteric binding pocket of SSTR2 through extensive interactions. nih.gov
In addition to SSTR2, this compound also demonstrates a high binding affinity for the SSTR5 subtype. mdpi.comnih.govarizona.edupatsnap.comnih.gov SSTR5 is significantly expressed in the pituitary gland and plays a vital role in regulating hormones such as growth hormone, ACTH, and prolactin. nih.gov The high affinity of this compound for SSTR5 contributes to its efficacy in conditions like acromegaly, where excessive growth hormone is a primary issue. patsnap.com Similar to SSTR2, this compound's interaction with SSTR5 involves specific binding modes and recognition mechanisms. nih.gov
This compound binds to the SSTR3 subtype with moderate or lower affinity compared to SSTR2 and SSTR5. nih.govarizona.edukarger.comresearchgate.netpatsnap.commdpi.comnih.gov While the affinity is lower, activation of SSTR3 can still contribute to some of this compound's effects, and SSTR3 has been associated with proapoptotic effects. mdpi.com Some studies indicate that this compound's affinity for SSTR3 is considerably lower than for SSTR2. aacrjournals.org
This compound demonstrates very low or negligible binding affinity for the SSTR1 and SSTR4 subtypes. nih.govarizona.edukarger.comnih.govnih.govresearchgate.net Cells that predominantly express SSTR1 or SSTR4 may show a poor or absent response to this compound treatment. researchgate.net This selectivity profile distinguishes this compound from other somatostatin analogs like pasireotide (B1678482), which has a broader binding profile including SSTR1 and SSTR4. mdpi.comnih.govpnas.org The structural differences between this compound and endogenous somatostatin-14, as well as variations in receptor structure, contribute to these differences in affinity. mdpi.com
Here is a summary of this compound's binding affinities to SSTR subtypes:
SSTR Subtype | This compound Binding Affinity |
SSTR1 | Very low or absent |
SSTR2 | High |
SSTR3 | Moderate/Low |
SSTR4 | Very low or absent |
SSTR5 | High |
Upon binding of an agonist like this compound, SSTRs undergo conformational changes and can be internalized from the cell surface into the cytoplasm. mdpi.comaacrjournals.orgbioscientifica.com This process, known as receptor internalization or endocytosis, is a mechanism that regulates receptor availability and can influence the duration and intensity of signaling. Different SSTR subtypes exhibit varying capacities for internalization upon agonist binding. SSTR2, SSTR3, and SSTR5 are generally internalized to a greater extent than SSTR1 and SSTR4. mdpi.combioscientifica.com
The trafficking dynamics after internalization also differ among subtypes. SSTR2 is known for rapid recycling back to the cell surface after internalization, which allows for sustained responsiveness to agonists. mdpi.combioscientifica.com In contrast, SSTR3 and SSTR5 are more prone to degradation in lysosomes after internalization, which can lead to receptor downregulation and potentially affect long-term responses. mdpi.combioscientifica.com Studies in patients treated with this compound have provided evidence of SSTR2 internalization in tumor cells, suggesting the clinical relevance of this process. bioscientifica.com Receptor trafficking is regulated by various proteins, including β-arrestin and Rab GTPases. nih.govbioscientifica.comnih.gov
SSTR1 and SSTR4 Non-Binding Profiles
Intracellular Signaling Pathways Modulated by this compound
This compound, through its activation of SSTRs (primarily SSTR2 and SSTR5), modulates a variety of intracellular signaling pathways, leading to its diverse biological effects. SSTRs are G protein-coupled receptors, and their activation typically involves coupling to heterotrimeric G proteins, primarily of the Gαi/o family. mdpi.comnih.govderangedphysiology.com
The activation of Gαi/o proteins by this compound-bound SSTRs leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govderangedphysiology.com A decrease in intracellular cAMP levels is a major mechanism by which this compound inhibits the secretion of various hormones and peptides. mdpi.compatsnap.comderangedphysiology.com Reduced cAMP can affect the activity of downstream enzymes and ion channels, ultimately influencing cellular functions like hormone release and cell proliferation. mdpi.comderangedphysiology.com
In addition to inhibiting the cAMP pathway, SSTRs can also modulate other signaling cascades. These include the activation of phosphotyrosine phosphatases and the modulation of mitogen-activated protein kinase (MAPK) pathways. mdpi.comdrugbank.com SSTR activation can also influence ion channels, such as inhibiting calcium entry through voltage-dependent calcium channels and directly activating potassium channels, leading to membrane hyperpolarization. derangedphysiology.comdrugbank.com Furthermore, SSTRs can interact with other signaling proteins, including GPCR-interacting proteins (GIPs) and regulators of G protein signaling (RGS), which fine-tune the cellular response. mdpi.com
Research findings indicate that this compound can exert antiproliferative effects through SSTRs by influencing cell cycle progression and inducing apoptosis. aacrjournals.orgpatsnap.com Studies have shown that this compound treatment can decrease the percentage of cells in the S-phase of the cell cycle and induce proapoptotic pathways in SSTR-expressing cells. aacrjournals.orgnih.gov The specific intracellular pathways involved in the antiproliferative effects may vary depending on the cell type and the SSTR subtypes expressed. oncoscience.us
Here is a summary of the key intracellular signaling pathways modulated by this compound:
Signaling Pathway | Effect of this compound Activation |
Adenylyl Cyclase / cAMP | Inhibition / Decrease |
Phosphotyrosine Phosphatase | Activation |
MAPK Pathways | Modulation |
Calcium Channels | Inhibition of entry |
Potassium Channels | Activation / Hyperpolarization |
Phospholipase C | Potentiation (indirectly) |
G-protein Coupled Receptor (GPCR) Signaling Cascades
Somatostatin receptors (SSTRs), including those bound by this compound, belong to the GPCR superfamily. guidetopharmacology.orgaacrjournals.orgdrugbank.com Upon ligand binding, SSTRs couple to heterotrimeric G proteins, primarily the pertussis toxin-sensitive Gi/o proteins. guidetopharmacology.orgoup.comresearchgate.net This coupling is a key step in transducing the extracellular signal into intracellular responses. While the Gi/o pathway is well-established, recent studies also indicate that SSTR2 and SSTR5 can couple to the Gq/11 pathway, with smaller ligands like this compound preferentially activating the Gi/o pathway. researchgate.netnih.gov The specific G protein subunits involved can vary depending on the SSTR subtype; for instance, SSTR1 is coupled to Gi3, while SSTR2A can associate with Gi1, Gi2, Gi3, and Goα2. atlasgeneticsoncology.org
Adenylyl Cyclase Inhibition and cAMP Modulation
A primary downstream effect of SSTR activation through Gi/o proteins is the inhibition of adenylyl cyclase (AC). bachem.comdroracle.aiguidetopharmacology.orgfrontiersin.orgajol.inforesearchgate.net Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.comfrontiersin.org Inhibition of AC by this compound leads to a decrease in intracellular cAMP levels. medchemexpress.comnih.gov Reduced cAMP levels, in turn, suppress the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling. researchgate.net This modulation of the adenylyl cyclase/cAMP/PKA pathway is a crucial mechanism by which this compound inhibits the secretion of various hormones, such as growth hormone, insulin (B600854), and glucagon (B607659). bachem.comdroracle.ai Studies have shown that this compound can significantly decrease cAMP levels. medchemexpress.com
Here is a data table illustrating the effect of this compound on cAMP levels:
Treatment Group | cAMP Level (Relative to Control) | Source |
Control | 1.0 | medchemexpress.com |
This compound | Decreased | medchemexpress.com |
This compound/PAS | Significantly fewer pS6-positive cells than in the PAS alone group | medchemexpress.com |
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition
This compound has been shown to inhibit the PI3K/Akt signaling pathway. aacrjournals.orgnih.govbioscientifica.comnih.govnih.gov The PI3K/Akt pathway is a critical regulator of cell growth, survival, and proliferation. This compound's inhibitory action on this pathway can contribute to its antiproliferative effects, particularly in various tumor cells. aacrjournals.orgnih.govtouchendocrinology.comkarger.com Research indicates that this compound treatment can lead to decreased phosphorylation levels of key components in this pathway, such as PDK1 and Akt. aacrjournals.org This inhibition can occur through the Gi α-subunit and SHP-1, and in some cell types, it may involve Gβγ and SHP-2. aacrjournals.org However, the specific mechanism can vary depending on the cell type. aacrjournals.org Studies have demonstrated that this compound can exert significant inhibitory effects on Akt phosphorylation, comparable to those induced by specific PI3K inhibitors like LY294002. nih.govkarger.com
Here is a data table summarizing findings on this compound's effect on the PI3K/Akt pathway:
Cell Type | This compound Effect on Akt Phosphorylation | Related Findings | Source |
Pituitary tumor cells | Decreased | Inhibits PDK1 and Akt phosphorylation, activates GSK3β, induces Zac1 expression. | aacrjournals.org |
Pancreatic tumor cells | Inhibited growth factor-induced | Did not affect basal Akt phosphorylation. | aacrjournals.org |
Neuroendocrine tumor cells | Decreased | Comparable to effects of LY294002 (PI3K inhibitor). | karger.com, nih.gov |
HepG2 cells | Promotes phosphorylation | Reverses PA-induced alterations in Akt and GSK3β phosphorylation. | medchemexpress.com |
Mammalian Target of Rapamycin (mTOR) Signaling Pathway Modulation
The mTOR signaling pathway is another crucial regulator of cell growth, proliferation, and survival, often acting downstream of the PI3K/Akt pathway. mdpi.comdovepress.comfrontiersin.org this compound has been reported to modulate the mTOR pathway, contributing to its antiproliferative effects. touchendocrinology.comkarger.com Specifically, this compound treatment has been associated with the inhibition of the PI3K/Akt/mTOR pathway. karger.commdpi.comnih.gov This inhibition can lead to decreased intracellular levels of proteins like VEGF and HIF-1α, which are involved in angiogenesis and tumor growth. karger.com Studies have shown that this compound can suppress cell proliferation by inhibiting the activation of the AKT-mTOR-p70S6K pathway in neuroendocrine tumor cell lines. nih.govtandfonline.com Furthermore, this compound therapy has been inversely correlated with the activation of mTOR downstream effectors like S6K. mdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
This compound interacts with the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and apoptosis. nih.govbioscientifica.comresearchgate.netnih.govcapes.gov.br Somatostatin analogs, including this compound, can inactivate ERK signaling pathways. frontiersin.org In pituitary tumor cells, this compound acts on both ERK and PI3K/Akt signaling pathways. frontiersin.org Studies have shown that this compound can reduce cell proliferation and pERK1/2 expression. frontiersin.org The interaction with MAPK pathways can contribute to this compound's direct antiproliferative effects and induction of apoptosis. bioscientifica.comtouchendocrinology.com For instance, this compound treatment has been shown to decrease the phosphorylation level of the p38 MAPK signaling pathway. nih.gov The inhibition of sequential molecular events in the MAPK pathway may explain the mechanisms underlying this compound's effect on the growth of certain tumors. nih.govcapes.gov.br
Here is a data table showing this compound's effects on MAPK pathway components:
Cell Type | This compound Effect on ERK | This compound Effect on p38 MAPK | Source |
Rat somatotroph cell line GH3 | Reduces pERK1/2 expression | Not specified | frontiersin.org |
Gastric cancer cell lines | Inhibits ERK expression | Not specified | nih.gov |
A2780/Taxol ovarian cancer cells | Not specified | Decreased phosphorylation | nih.gov |
Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MyD88)/Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
Recent research has indicated that this compound can inhibit the TLR4/MyD88/NF-κB signaling pathway. ajol.infoajol.infotjpr.orgrsc.org This pathway is involved in inflammatory responses, oxidative stress, and apoptosis. ajol.infoajol.infotjpr.org Studies using in vitro models of cerebral infarction have shown that this compound treatment inhibits the activation of the TLR4/MyD88/NF-κB pathway, leading to reduced oxidative stress, inflammation, and apoptosis. ajol.infoajol.infotjpr.org Specifically, this compound treatment significantly reduced the expression of TLR4, MyD88, and NF-κB proteins. ajol.info This inhibitory effect on the TLR4/MyD88/NF-κB pathway suggests a potential role for this compound in ameliorating conditions associated with inflammation and tissue injury. ajol.infoajol.infotjpr.org
Here is a data table presenting the impact of this compound on the TLR4/MyD88/NF-κB pathway in an in vitro model of cerebral infarction:
Treatment Group | TLR4 Expression | MyD88 Expression | NF-κB Expression | Oxidative Stress | Inflammation | Apoptosis | Source |
Control | Low | Low | Low | Low | Low | Low | ajol.info, ajol.info |
H/R group | Increased | Increased | Increased | Increased | Increased | Increased | ajol.info, ajol.info |
H/R + this compound | Inhibited | Inhibited | Inhibited | Reduced | Inhibited | Inhibited | ajol.info, ajol.info |
Activation of Potassium Channels and Membrane Hyperpolarization
This compound, through its interaction with SSTRs, can activate various types of potassium channels. droracle.aiguidetopharmacology.orgresearchgate.netresearchgate.net Activation of potassium channels leads to an efflux of potassium ions from the cell, resulting in membrane hyperpolarization. researchgate.netresearchgate.net This hyperpolarization is a crucial mechanism for inhibiting hormone secretion, particularly in endocrine cells. researchgate.net Membrane hyperpolarization can reduce the excitability of the cell membrane and inhibit the opening of voltage-gated calcium channels (VGCCs). researchgate.netnih.gov The subsequent decrease in intracellular calcium concentration is essential for the inhibition of hormone release. oup.comresearchgate.netnih.gov Studies have demonstrated that this compound induces membrane hyperpolarization in pituitary tumor cells, and this response is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. nih.gov SSTR2 and SSTR4 are identified as the main receptors that activate voltage-gated K+ current. atlasgeneticsoncology.org
Phospholipase C and Inositol Triphosphate Production
This compound's interaction with somatostatin receptors coupled to G proteins can stimulate downstream effects involving Phospholipase C and the production of Inositol 1,4,5-trisphosphate (IP3). drugbank.com Phospholipase C is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the cell membrane, into diacylglycerol (DAG) and IP3. youtube.comdrugbank.com IP3 is then released into the cytoplasm, where it acts as a second messenger, primarily by triggering the release of calcium ions from intracellular stores, such as the endoplasmic reticulum. youtube.comdrugbank.comnih.gov This increase in cytosolic calcium can influence various cellular activities.
Molecular Targets and Downstream Gene Expression
This compound's binding to SSTRs leads to modulation of various molecular targets and subsequent changes in gene expression, contributing to its antiproliferative effects. aacrjournals.orgnih.govnih.gov
Upregulation of Specific Genes (e.g., ANXA1, ARHGAP18, EMP1, GDF15, TGFBR2, TNFSF15)
Research has identified that this compound treatment can lead to the upregulation of specific genes. In studies using small intestine neuroendocrine tumor cells, microarray analysis revealed that this compound induced the expression of several genes, including Annexin A1 (ANXA1), Rho GTPase-activating protein 18 (ARHGAP18), Epithelial Membrane Protein 1 (EMP1), Growth/Differentiation Factor 15 (GDF15), TGF-beta type II receptor (TGFBR2), and Tumour Necrosis Factor (Ligand) Superfamily Member 15 (TNFSF15). nih.govdiva-portal.orgscite.ainih.gov These genes were found to be upregulated at both the transcript and protein levels in response to this compound treatment. nih.govscite.ainih.gov This suggests that these genes may play a role in a novel mechanism by which this compound exerts its effects on neuroendocrine cells, potentially influencing cell growth and differentiation. nih.govscite.ainih.gov
The following table summarizes the genes reported to be upregulated by this compound:
Gene | Description |
ANXA1 | Annexin A1 |
ARHGAP18 | Rho GTPase-activating protein 18 |
EMP1 | Epithelial Membrane Protein 1 |
GDF15 | Growth/Differentiation Factor 15 |
TGFBR2 | TGF-beta type II receptor |
TNFSF15 | Tumour Necrosis Factor (Ligand) Superfamily Member 15 |
Regulation of Tumor Suppressor Genes (e.g., Zac1)
This compound has been shown to induce the expression of the tumor suppressor gene Zac1 (Zinc finger protein, anterior gradient 1 homolog). aacrjournals.orgnih.govnih.govthieme-connect.com Zac1 is typically highly expressed in normal pituitary, mammary, and ovarian glands but is downregulated in corresponding tumors. aacrjournals.orgnih.govthieme-connect.com Studies in pituitary tumor cells have demonstrated that this compound's antiproliferative action is mediated, at least in part, by increasing Zac1 expression. aacrjournals.orgnih.govnih.govthieme-connect.com Knocking down Zac1 expression has been shown to abolish the antiproliferative effect of this compound in these cells, highlighting the necessity of Zac1 for this compound's growth-inhibiting action. aacrjournals.orgnih.govthieme-connect.com this compound's effect on Zac1 expression is sensitive to pertussis toxin, indicating the involvement of Gi proteins. aacrjournals.orgnih.govthieme-connect.com Furthermore, Zac1 is a target of the phosphatidylinositol 3-kinase (PI3K) survival pathway, and this compound treatment has been shown to inhibit this pathway, leading to increased Zac1 expression. aacrjournals.orgnih.govnih.govuliege.be
Impact on Cell Cycle Regulators (e.g., p27/Kip1)
This compound influences cell cycle progression by regulating key cell cycle inhibitors, such as p27/Kip1 (Cyclin-dependent kinase inhibitor 1B). aacrjournals.orgnih.govaacrjournals.orgendocrine-abstracts.orgthieme-connect.com Somatostatin, and its analog this compound, can stop cell cycle progression by inducing p27/Kip1. aacrjournals.org In pituitary tumor cells, this compound treatment has been shown to increase p27/Kip1 protein levels. nih.govaacrjournals.orgendocrine-abstracts.orgthieme-connect.com The combination of this compound with other agents, such as rapamycin, has demonstrated a synergistic effect, leading to a dramatic increase in p27/Kip1 expression, which contributes to their enhanced antiproliferative action. aacrjournals.orgendocrine-abstracts.orgthieme-connect.com p27/Kip1 is recognized as a tumor suppressor gene that plays a significant role in inhibiting cell cycle progression, particularly at the G1/S transition. endocrine-abstracts.orgthieme-connect.com
Preclinical Research Models and Methodologies
In Vitro Studies on Cell Lines
In vitro studies using established cell lines and primary cell cultures have been instrumental in understanding octreotide's direct effects on tumor growth, hormone secretion, and other cellular processes.
Studies on Corticotropic Adenoma Cell Cultures
Studies on corticotropic adenoma cell cultures have investigated the effects of This compound (B344500) on adrenocorticotropic hormone (ACTH) secretion. In human corticotropic adenoma cell cultures derived from patients with Cushing's disease, this compound demonstrated a dose-dependent inhibition of basal ACTH secretion in four out of six cultures tested. nih.gov The inhibition ranged from 70% to 92% at a concentration of 1 nmol/l, and from 14% to 46% at 1 µmol/l, compared to control levels (100%). nih.gov Furthermore, this compound suppressed CRH-stimulated ACTH secretion in three out of three this compound-responsive adenoma cell cultures. nih.gov Pretreatment with hydrocortisone (B1673445) in vitro was observed to abolish the inhibitory effect of this compound on ACTH secretion in one responsive cell culture. nih.gov These findings suggest that this compound can directly inhibit ACTH release from human corticotropic adenoma cells in vitro, although clinical efficacy may differ. nih.gov
Studies on Pancreatic Tumor Cell Lines
This compound's antiproliferative effects have been evaluated in pancreatic tumor cell lines. Studies using the AR42J rat pancreatic tumor cell line, which expresses SSTR2, have shown specific internalization of radiolabeled this compound analogs. aacrjournals.org, researchgate.net, snmjournals.org For instance, [¹¹¹In-DOTA]-TOC showed a specific cellular uptake of 12.5 ± 0.7% at 4 hours in AR4-2J cells. aacrjournals.org Modifications to the this compound molecule, such as replacing the COOH-terminal threoninol with threonine (resulting in TOCA), have been shown to increase internalized activity in AR42J cells. aacrjournals.org This modification in TOCA yielded a 2-fold increase in internalized activity compared to TOC in AR42J cells. aacrjournals.org The accumulation of radiolabeled this compound analogs in these cells is receptor-mediated, as demonstrated by reduced uptake when coadministered with an excess of unlabeled this compound. aacrjournals.org Activation of SST2 has been shown to repress PI3K activity by disrupting the interaction between SST2 and the p85 PI3K regulatory subunit in pancreatic adenocarcinoma cell lines. oncotarget.com
Data from studies on pancreatic tumor cell lines:
Cell Line | This compound Analog | Specific Cellular Uptake (%ID/g or %) | Timepoint | Reference |
AR4-2J | [¹¹¹In-DOTA]-TOC | 12.5 ± 0.7% | 4 hours | aacrjournals.org |
AR42J | [¹³¹I]TOC | 3.9 ± 0.5% ID/g | 1 hour | aacrjournals.org |
AR42J | [¹³¹I]TOCA | 8.1 ± 2.2% ID/g | 1 hour | aacrjournals.org |
Studies on Breast Tumor Cell Lines (e.g., ZR-75-1)
This compound has also been investigated for its effects on breast tumor cell lines, such as ZR-75-1. The ZR-75-1 cell line is derived from a human ductal breast carcinoma and is estrogen receptor (ER) positive, making it a relevant model for hormone-responsive breast cancer. altogenlabs.com Studies have shown that the growth of ZR-75-1 cells in vitro was significantly inhibited by this compound. nih.gov, nih.gov This antiproliferative effect observed in vitro has also been corroborated in in vivo xenograft models using ZR-75-1 cells. nih.gov, nih.gov Autoradiographic studies on ZR-75-1 tumors indicated that a high percentage (71%) were somatostatin (B550006) receptor-positive. nih.gov, nih.gov
Studies on Human Pulmonary Epithelial Cells (e.g., BEAS-2B)
Research using human pulmonary epithelial cell lines like BEAS-2B has explored the potential protective effects of this compound in the context of lung injury. BEAS-2B cells are an immortalized human bronchial epithelial cell line used as an in vitro model for pulmonary epithelial cells. pri-cella.com, ubigene.us Studies have demonstrated that this compound can enhance the viability of BEAS-2B cells stimulated by lipopolysaccharide (LPS), a model for acute lung injury. nih.gov, tandfonline.com this compound treatment dose-dependently elevated BEAS-2B cell viability and decreased elevated LDH levels induced by LPS challenge. nih.gov The protective effects of this compound on inflammation and apoptosis in LPS-induced BEAS-2B cells appear to involve the activation of autophagy and inhibition of the AKT/mTOR signaling pathway. nih.gov, tandfonline.com this compound notably enhanced cell viability, reduced LDH activity, and decreased the levels of inflammatory factors in LPS-stimulated BEAS-2B cells. tandfonline.com Additionally, this compound attenuated the apoptotic capacity of LPS-induced BEAS-2B cells, leading to increased Bcl-2 protein levels and decreased Bax and cleaved caspase-3 levels. tandfonline.com The suppressive effects of this compound on inflammation and apoptosis were abrogated by 3-methyladenine (B1666300) (3-MA), an autophagy inhibitor. tandfonline.com this compound was found to downregulate p-AKT and mTOR expression in LPS-stimulated BEAS-2B cells. tandfonline.com
Data from studies on BEAS-2B cells:
Treatment (this compound Concentration) | Effect on Cell Viability (LPS-stimulated BEAS-2B) | Effect on LDH Levels (LPS-stimulated BEAS-2B) | Reference |
0.1, 1, 10, 100 nM | Dose-dependent elevation | Concentration-dependent decrease | nih.gov |
Various concentrations | Notably enhanced | Reduced | tandfonline.com |
Studies on Somatotroph Tumor Cells (e.g., GH4C1)
Investigations involving somatotroph tumor cells, including the rat GH4C1 cell line, have examined this compound's effects on growth hormone (GH) secretion and cell proliferation. GH4C1 cells are used as a model of somatotroph tumors. nih.gov, researchgate.net Studies have shown that this compound is effective in reducing GH secretion in primary cultures from human somatotroph tumor cells and inhibiting cell proliferation, cAMP accumulation, and intracellular [Ca²⁺] increase in GH4C1 cells. nih.gov, researchgate.net this compound shows preferential binding for somatostatin receptor subtype 2 (SST2). nih.gov In GH4C1 cells, co-incubation with an SST2-selective antagonist reversed the inhibitory effect of this compound on cell proliferation and cAMP accumulation. nih.gov, researchgate.net Both this compound and pasireotide (B1678482) resulted in robust internalization of SST2 (but not SST5) in GH4C1 cells. nih.gov, researchgate.net this compound also triggers SHP1 activity in the GH4C1 cell line. mdpi.com
Studies on Orbital Fibroblasts (Graves' Ophthalmopathy)
This compound has been studied for its effects on orbital fibroblasts from patients with Graves' ophthalmopathy (GO). Primary cultures of fibroblasts established from retroorbital tissue of GO patients and control subjects have been used in these studies. nih.gov These cultures expressed one or more somatostatin receptor genes with high affinity for somatostatin analogs. nih.gov Specifically, the sst2 transcript was found in 9 out of 10 GO cell cultures and all 6 control cultures. nih.gov The sst3 transcript was detected in 5 out of 10 GO cultures and 4 out of 6 control cultures, while sst5 was found in 8 out of 10 GO cultures. nih.gov this compound significantly inhibited cell growth (p<0.01-0.05) at concentrations of 10⁻⁶ M and 10⁻⁷ M. nih.gov It also significantly decreased forskolin-induced cAMP accumulation and induced apoptosis (10-18%). nih.gov The presence of class 1 ssts in GO tissue and the inhibitory effects of this compound on retroorbital cell growth and activity in vitro may contribute to the observed effects of somatostatin analog administration in vivo in GO. nih.gov this compound has also been shown to inhibit the secretion of IGF-1 from orbital fibroblasts in patients with GO, potentially via inhibition of the NF-κB pathway. plos.org Orbital fibroblasts from GO patients showed significantly higher levels of IGF-1 secretion and NF-κB activity compared to controls. plos.org
Data from studies on Orbital Fibroblasts:
Cell Type | This compound Concentration | Effect on Cell Growth | Effect on cAMP Accumulation (Forskolin-induced) | Apoptosis Induction | Reference |
GO Orbital Fibroblasts | 10⁻⁶ M, 10⁻⁷ M | Significantly inhibited | Significantly decreased | 10-18% | nih.gov |
Angiogenesis Assays (e.g., Human Placental Fragments)
This compound has been investigated for its potential antiangiogenic activity in in vitro systems. One such model utilizes human placental fragments embedded in a fibrin (B1330869) gel to assess microvessel formation. In this assay, this compound demonstrated a dose-dependent inhibition of the outgrowth of placental vessels. A concentration of 1 microgram/mL did not significantly affect microvessel outgrowth, while 10 micrograms/ml resulted in a 61% inhibition. At a concentration of 100 micrograms/ml, only occasional capillary tubes formed in the treated samples. nih.gov These findings suggest that the antiangiogenic effect should be considered in the mechanism of action of this compound. nih.gov
In Vivo Animal Models
Rodent Models of Neuroendocrine Tumors (e.g., Pancreatic, Breast, Pituitary Tumors)
Rodent models are frequently used in cancer research due to their physiological and genetic similarities to humans, shorter lifespan, and amenability to manipulation. foliamedica.bg this compound, a somatostatin analog, is clinically used for neuroendocrine tumors (NETs) which often express somatostatin receptors (SSTRs). pnas.orgbioscientifica.com
In a transgenic mouse model of pancreatic NETs, specifically the Men1 tumor-suppressor gene KO mice which develop functioning insulin-secreting tumors, a hybrid adeno-associated virus and phage (AAVP) vector displaying this compound (Oct-AAVP-TNF) was used for targeted therapeutic gene delivery. pnas.orgnih.gov Preclinical experiments in this model demonstrated that Oct-AAVP-TNF lowered tumor metabolism and insulin (B600854) secretion, reduced tumor size, and improved mouse survival. pnas.orgnih.gov
Somatostatin receptor-mediated activation has been shown to arrest cell proliferation in various cell lines, including those derived from pancreatic, breast, and pituitary carcinomas. nih.gov In pituitary adenoma cells, activation of sst2 inhibits PI3 kinase activity and causes cell growth arrest via stimulation of SHP-1. nih.gov
Models of Polycystic Liver Disease (e.g., PCK Rats)
The PCK rat is an orthologous rodent model for autosomal recessive polycystic kidney disease (ARPKD), which includes polycystic liver disease (PLD) as a manifestation. nih.goveur.nlplos.org This model is used to study hepatic cystogenesis. nih.gov
In PCK rats, this compound has been shown to inhibit hepatic disease progression. nih.gov In vivo studies demonstrated that this compound lowered cAMP content in cholangiocytes and serum by 32%-39% and led to reductions in liver weight, cyst volume, hepatic fibrosis, and mitotic indices ranging from 22% to 60%. nih.gov Similar effects were observed in the kidneys of PCK rats. nih.gov While one study indicated that this compound treatment alone did not have an effect on kidney and liver weight, cystic volume, and renal cAMP levels in PCK rats, other studies have shown beneficial effects of this compound in this model, particularly in reducing cAMP levels and inhibiting hepatic cystogenesis both in vitro and in vivo. nih.goveur.nlnih.gov A comparative study suggested that pasireotide was more effective than this compound in reducing hepatorenal cystogenesis in rodent models of polycystic kidney and liver diseases. eur.nltandfonline.com However, combined treatment with this compound and pasireotide showed beneficial effects in PCK rats. eur.nlplos.org
Table 1: Effects of this compound in PCK Rat Model
Parameter | Change with this compound Treatment (In Vivo) |
Cholangiocyte cAMP Content | Reduced by 32%-39% |
Serum cAMP Content | Reduced by 32%-39% |
Liver Weight | Reduced by 22%-60% |
Cyst Volume (Hepatic) | Reduced by 22%-60% |
Hepatic Fibrosis | Reduced by 22%-60% |
Mitotic Indices (Hepatic) | Reduced by 22%-60% |
Models of Hepatic Carcinogenesis (e.g., DEN and 2-AAF induced)
The diethylnitrosamine (DEN) and 2-acetylaminofluorene (B57845) (2-AAF) induced hepatic carcinogenesis model in Wistar albino rats is used to simulate liver tumors in laboratory animals. foliamedica.bgfoliamedica.bgasosindex.com.trnih.gov DEN is a widely accepted environmental carcinogen that induces hepatic carcinogenesis. foliamedica.bg 2-AAF exhibits its carcinogenic effect through the formation of DNA adducts and reactive oxygen species (ROS). foliamedica.bg
Studies using this model have investigated the effect of this compound on DEN-induced and 2-AAF-supplemented hepatocarcinogenesis. foliamedica.bgasosindex.com.trnih.gov In this model, DEN and 2-AAF caused significant liver damage, including increased levels of malondialdehyde (MDA), 8-hydroxy deoxyguanosine (8-OHdG), and Heat Shock Protein 70 (Hsp70), and reduced activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). foliamedica.bgasosindex.com.trnih.gov Treatment with this compound (300 μg/kg) significantly reduced MDA, 8-OHdG, and Hsp70 levels compared to the group treated with DEN and 2-AAF alone. foliamedica.bgasosindex.com.trnih.gov this compound also increased the activity of cellular antioxidant enzymes like CAT and GSH-Px. foliamedica.bgresearchgate.net These findings suggest that this compound protects the liver from carcinogenesis, increases the activity of cellular antioxidant enzymes, and helps reduce DNA damage in this model. foliamedica.bgasosindex.com.trnih.gov this compound may act as an inhibitor in tumor cells and reduce oxidative stress. foliamedica.bgfoliamedica.bgasosindex.com.trnih.gov
Table 2: Effects of this compound on Oxidative Stress Markers in DEN + 2-AAF Rat Model
Parameter | DEN + 2-AAF Group (Mean ± SD) | DEN + 2-AAF + this compound Group (Mean ± SD) |
MDA (nmol/mg protein) | 3.07 ± 0.85 | 2.16 ± 0.65 |
8-OHdG | Significantly increased | Significantly reduced |
Hsp70 | Significantly increased | Significantly reduced |
SOD (U/mg protein) | 3.81 ± 0.91 | 4.21 ± 1.32 |
CAT (U/mg protein) | 55.4 ± 20.2 | 99.75 ± 12.8 |
GSH-Px (U/mg protein) | 1.25 ± 0.2 | 2.2 ± 1.00 |
NO (U/mg protein) | 0.47 ± 0.028 | 0.42 ± 0.042 |
Models of Cerebral Infarction (Hypoxia/Reoxygenation induced)
Hypoxia/reoxygenation (H/R) induced cerebral infarction models are used to investigate the effects of potential therapeutic agents on brain injury. ajol.infotjpr.orgajol.info An in vitro model of cerebral infarction can be established by treating N2A cells with hypoxia followed by reoxygenation. ajol.infotjpr.orgajol.info
In this in vitro H/R model using N2A cells, this compound demonstrated ameliorative effects by inhibiting oxidative stress, inflammation, and apoptosis. ajol.infotjpr.orgajol.info this compound treatment significantly reduced the level of oxidative stress, which was assessed by determining the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), catalase (CAT), reactive oxygen species (ROS), and malondialdehyde (MDA). tjpr.orgajol.info Inflammation, evaluated by assessing the levels of TNF-α, IL-1β, IL-6, and IL-8, was also inhibited by this compound treatment. tjpr.orgajol.info Apoptosis of N2A cells was inhibited by this compound treatment as well. ajol.infotjpr.orgajol.info Mechanistically, this compound was found to inhibit the activation of the TLR4/MyD88/NF-κB signaling pathway, which is activated by hypoxia/reoxygenation. ajol.infotjpr.orgajol.info These findings suggest that this compound may offer new insights into the treatment of cerebral infarction by mitigating H/R-induced oxidative stress, inflammation, and apoptosis. ajol.infotjpr.orgajol.info
Genetic Animal Models (e.g., Men1-defective mice for PanNETs)
Genetic animal models play a crucial role in understanding the pathogenesis of diseases and evaluating potential therapies like this compound. Multiple endocrine neoplasia type 1 (MEN1) is a hereditary syndrome characterized by the development of neuroendocrine tumors, including pancreatic neuroendocrine tumors (PanNETs). orpha.net The MEN1 gene encodes menin, a tumor suppressor protein. orpha.netsubstack.com Inactivating mutations in MEN1 are a frequent genetic event in both sporadic and hereditary PanNETs. mednexus.orgmednexus.org
Mouse models with defective Men1 genes exhibit significant phenotypic and histological similarities to human MEN1 syndrome. nih.gov These models spontaneously develop tumors in various endocrine glands, including the pancreas. mednexus.org Specifically, Men1-knockout mice are utilized for the in vivo study of MEN1-associated PanNETs. mdpi.com These models recapitulate the syndrome, including the development of synchronous pituitary and parathyroid tumors alongside PanNETs, providing a platform to evaluate antineoplastic agents. mdpi.com
While Men1 inactivation can drive tumorigenesis in mice, the long latency observed in MEN1 patients suggests that additional genetic alterations may cooperate with Men1 loss to induce PanNETs. nih.gov Studies have explored the combined loss of Men1 and other tumor suppressor genes, such as Pten, in generating more aggressive PanNET models with shorter latency, more closely resembling the histopathology of human MEN1-like tumors. mednexus.orgnih.gov For instance, genetically engineered mouse models (GEMMs) with insulin-specific biallelic inactivation of both Men1 and Pten have been developed using the Cre-LoxP system. nih.gov These models, such as the MPR and MPM models, demonstrate accelerated neuroendocrine tumorigenesis compared to models with only Men1 or Pten deletion. nih.gov
The expression patterns of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, are relevant when using these models to study this compound, as this compound primarily targets SSTR2. nih.govaacrjournals.org Some cell lines derived from PanNETs, while used in research, may exhibit relatively low SSTR expression, making them less ideal for studying the effects of somatostatin analogues compared to cell lines with higher SSTR expression. mdpi.com
Pharmacokinetic and Biodistribution Studies in Animals
Pharmacokinetic (PK) and biodistribution studies in animals are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted, as well as its tissue uptake patterns. These studies provide crucial data for evaluating the potential efficacy and targeting capabilities of this compound and its analogues.
Studies in rats have shown that intragastric administration of this compound results in extremely low bioavailability. nih.gov However, this compound can specifically distribute to the gastric mucosa, which is attributed to the high expression of somatostatin receptor 2 (SSTR2) in the rat stomach. nih.gov Intravenous administration of this compound in rats shows a rapid peak plasma concentration. mdpi.com
The pharmacokinetic profile of this compound can vary depending on the formulation. For instance, a long-acting release (LAR) formulation of this compound administered intramuscularly in rats shows a complex release pattern involving an initial burst followed by two delayed phases. mdpi.com This release from the microsphere depot to the muscle is modeled as a convolution of processes including rapid surface release, diffusion from the polymeric matrix, and polymer erosion. mdpi.com Studies in rabbits have similarly characterized this compound LAR pharmacokinetics by a rapid initial burst followed by two delayed peaks. mdpi.com
Biodistribution studies using radiolabeled this compound analogues have been conducted in various animal models, including rats and mice, to assess tissue uptake and targeting of somatostatin receptor-expressing tissues and tumors. nih.govaacrjournals.orgitn.ptscielo.brsnmjournals.org
In Lewis rats bearing subcutaneous AR4-2J pancreatic tumors (which express somatostatin receptors), radiolabeled this compound analogues have shown high and specific uptake in the tumor and in somatostatin receptor-expressing normal tissues such as the pancreas, adrenals, and stomach. nih.govaacrjournals.orgsnmjournals.org These studies often compare the biodistribution of novel this compound analogues to existing ones like [¹¹¹In-DOTA]-TOC. nih.govaacrjournals.org For example, novel analogues have demonstrated higher uptake in tumors and somatostatin receptor-positive tissues, along with lower kidney uptake, suggesting potential advantages for imaging and targeted radiotherapy. nih.govaacrjournals.org
Studies in Swiss mice using ⁹⁹mTc-labeled this compound have shown that the peptide is mainly distributed in the gastrointestinal tract and kidneys. scielo.br The greatest uptake for ⁹⁹mTc-octreotide was observed in the small intestine and kidneys. scielo.br
Biodistribution data is often expressed as the percentage of injected dose per gram of tissue (%ID/g). scielo.brsnmjournals.org This allows for quantitative comparison of this compound uptake across different organs and tissues at various time points after administration.
Table 1: Summary of this compound Biodistribution in Animal Models
Pharmacokinetic parameters such as peak plasma concentration (Cmax) and time to reach peak plasma concentration (Tmax) have been quantified in animal studies, demonstrating differences based on the route of administration. mdpi.com Bioavailability, particularly after oral administration, has also been a focus of research aimed at developing alternative formulations. nih.govmdpi.com
Table 2: Selected Pharmacokinetic Parameters of this compound in Rats
These preclinical studies in genetic animal models and through pharmacokinetic and biodistribution analyses provide foundational data for understanding the behavior of this compound and its potential therapeutic applications in neuroendocrine tumors and other conditions.
Pharmacological and Biological Effects at a Research Level
Anti-proliferative and Apoptotic Actions
Research indicates that octreotide (B344500) can exert direct and indirect anti-proliferative effects and induce apoptosis in various cell types, particularly those expressing SSTRs. touchoncology.com These actions contribute to its potential therapeutic utility in conditions characterized by excessive cell growth.
This compound has been shown to inhibit cell growth in various research settings. In gastric cancer cells (SGC-7901), this compound decreased 3H-thymidine incorporation in a dose-dependent manner, reflecting suppressed DNA synthesis and a reduction in cells in the S phase of the cell cycle. nih.gov Studies have demonstrated that this compound can stabilize tumor growth in patients with metastatic neuroendocrine malignancies, including carcinoid and pancreatic endocrine tumors. nih.gov This anti-proliferative effect is mediated, in part, through binding to SSTR2 and SSTR5, leading to cell cycle arrest. touchoncology.com
Mechanistically, this compound's anti-proliferative action can involve the induction of the tumor suppressor gene Zac1, which is necessary for its growth-inhibiting effect in pituitary tumor cells. aacrjournals.org Zac1 induces cell cycle arrest. aacrjournals.org In gastric cancer cells, this compound inhibited proliferation by decreasing phosphorylated Akt, increasing ZAC levels, and enhancing P300-HAT activity, leading to decreased phosphorylation of serine 10 in histone H3 and increased acetylation of lysine (B10760008) 14 in histone H3. spandidos-publications.com
However, the anti-proliferative effect of this compound can vary depending on the cell type and SSTR expression. Some studies using specific NET cell lines (BON, QGP-1, LCC-18, H727, and UMC-11) found no impact of this compound treatment alone on cell viability and proliferation, which was attributed to low this compound binding and scarce SSTR, specifically SSTR2, expression in these lines compared to human NETs. frontiersin.org
Here is a summary of research findings on this compound's inhibition of cell growth:
Cell Type / Model | Observed Effect on Cell Growth | Proposed Mechanism | Source |
Gastric cancer cells (SGC-7901) | Decreased 3H-thymidine incorporation, reduced cells in S phase | Suppression of DNA synthesis, interaction with SSTRs, inhibition of MAPK pathway | nih.gov |
Metastatic neuroendocrine malignancies (Clinical) | Stabilization of tumor growth | Binding to SSTR2 and SSTR5, induction of cell cycle arrest | touchoncology.com |
Pituitary tumor cells | Growth inhibition | Induction of tumor suppressor gene Zac1, modulation of PI3K/Akt signaling | aacrjournals.org |
Gastric cancer cells (SGC-7901) | Proliferation inhibition | Decreased p-Akt, increased ZAC, enhanced P300-HAT activity | spandidos-publications.com |
Specific NET cell lines (BON, QGP-1, etc.) | No significant impact | Low SSTR expression and this compound binding | frontiersin.org |
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines and tumor types in research settings. touchoncology.com This is considered a direct antitumor effect mediated through binding to SSTRs. touchoncology.com
In human somatotroph tumor cells, this compound induced a dose-dependent increase in caspase-3 activity and cleaved cytokeratin 18 levels, indicating the induction of apoptosis. capes.gov.br This effect was primarily attributed to the activation of SSTR2. capes.gov.br In human hepatoma HepG2 cells, this compound induced caspase activation and apoptosis, suggesting both receptor-mediated and mitochondrial apoptotic pathways are involved. nih.gov this compound treatment resulted in a significant increase in early and late apoptosis in HepG2 cells. nih.gov
Studies on castration-resistant prostate cancer cells demonstrated that this compound, particularly in combination with docetaxel, significantly increased apoptosis, which was associated with the upregulation of caspase 9/3 activity. plos.org this compound alone also showed an increase in caspase 3 expression. plos.org Furthermore, this compound has been shown to inhibit apoptosis in hypoxia/reoxygenation-induced cerebral infarction in N2A cells, suggesting a protective effect in this context by inhibiting oxidative stress and inflammation. ajol.info
Here is a summary of research findings on this compound's induction of apoptosis:
Cell Type / Model | Observed Effect on Apoptosis | Proposed Mechanism | Source |
Human somatotroph tumor cells | Dose-dependent increase in caspase-3 activity and cleaved cytokeratin 18 | Activation of SSTR2 | capes.gov.br |
Human hepatoma HepG2 cells | Induction of caspase activation and apoptosis | Receptor-mediated and mitochondrial pathways | nih.gov |
Castration-resistant prostate cancer cells (DU145) | Increased apoptosis (especially with docetaxel) | Upregulation of caspase 9/3 activity | plos.org |
Hypoxia/reoxygenation-induced cerebral infarction (N2A cells) | Inhibition of apoptosis | Inhibition of oxidative stress and inflammation | ajol.info |
This compound can inhibit angiogenesis indirectly by suppressing the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) by tumor cells. karger.com Research in a rectal neuroendocrine carcinoma model showed that this compound reduced the secretion of VEGF and bFGF, and decreased the number of microvessels in the tumor. karger.com
In addition to indirect effects, this compound has been shown to directly inhibit the proliferation and migration of endothelial cells, which are key components of blood vessels. karger.com This inhibition of endothelial cell function can lead to a reduction in microvessel formation in tumors. karger.com The anti-angiogenic effects of this compound may also involve the downregulation of nitric oxide. dovepress.com Somatostatin (B550006) receptor subtype 2 (SSTR2) is reported to mediate the anti-angiogenic effects of this compound and is uniquely upregulated in angiogenic vessels. nih.govcancernetwork.com
Here is a summary of research findings on this compound's anti-angiogenic mechanisms:
Model / Context | Observed Anti-angiogenic Effect | Proposed Mechanism | Source |
Rectal neuroendocrine carcinoma model | Reduced microvessels in tumor | Suppression of VEGF and bFGF secretion by tumor cells | karger.com |
Various in vitro tumor models | Inhibition of angiogenesis | Direct inhibition of endothelial cell proliferation and migration, downregulation of nitric oxide | nih.govkarger.comdovepress.com |
Portal hypertension in rats (early stages) | Decreased splanchnic neovascularization | Likely mediated by SSTR2 | nih.gov |
Human placental vein angiogenesis model (HPVAM) | Dose-dependent inhibition of angiogenesis | Mediated by SSTR2 | cancernetwork.com |
Induction of Apoptosis
Inhibition of Hormone and Peptide Secretion (Research Context)
One of the most well-established pharmacological actions of this compound at the research level is its potent inhibition of the secretion of various hormones and peptides, mimicking the effects of natural somatostatin. This inhibitory effect is mediated through its binding to SSTRs on the hormone-producing cells. aiom.it
This compound is known to effectively suppress growth hormone (GH) secretion. Research in patients with acromegaly, a condition characterized by excessive GH production, has demonstrated that this compound reduces serum GH levels. oup.com This suppression occurs through binding to SSTR-2 and SST-5 receptors in the pituitary. dovepress.com Studies have shown that this compound can suppress both GH and GH-releasing hormone (GHRH) in cases of acromegaly due to ectopic GHRH secretion. oup.comnih.gov Continuous subcutaneous infusion of this compound was found to be more effective in reducing mean serum GH levels compared to intermittent subcutaneous therapy in one study. oup.comnih.gov this compound also leads to a decline in serum insulin-like growth factor I (IGF-I), which is stimulated by GH. oup.comnih.gov
Research using an investigational oral formulation of this compound (Octreolin) in healthy volunteers demonstrated that it could suppress both stimulated and basal levels of GH secretion effectively. pharmacytimes.com
Here is a summary of research findings on this compound's GH suppression:
Study Population / Model | Observed Effect on GH Levels | Proposed Mechanism | Source |
Patients with acromegaly | Reduced serum GH levels | Binding to SSTR-2 and SST-5 in the pituitary | dovepress.comoup.com |
Patients with acromegaly due to ectopic GHRH secretion | Suppressed serum GH and GHRH | Binding to SSTRs | oup.comnih.gov |
Healthy volunteers (Investigational oral this compound) | Suppressed stimulated and basal GH | Mimics injectable this compound effects | pharmacytimes.com |
Type 2 diabetic patients with or without chronic renal failure | Lowered GH levels | Inhibition of GH secretion | nih.gov |
This compound also inhibits the secretion of insulin (B600854) and glucagon (B607659) from the pancreas. nih.govbioscientifica.com This effect is mediated through its interaction with SSTRs on pancreatic islet cells. In rats, this compound showed inhibitory effects on both insulin and glucagon. bioscientifica.com While this compound and another somatostatin analog, pasireotide (B1678482), showed similar inhibition of insulin, this compound's inhibitory effect on glucagon was stronger. bioscientifica.com This differential effect on insulin and glucagon secretion can influence glucose homeostasis. bioscientifica.com
In type 2 diabetic patients, this compound treatment lowered endogenous insulin secretion (evaluated by C-peptide levels) and glucagon levels. nih.gov In a study involving healthy dogs and dogs with insulinoma, a single subcutaneous dose of this compound significantly decreased both plasma insulin and glucagon concentrations in healthy fasting dogs. uu.nl In dogs with insulinoma, baseline plasma insulin concentrations decreased significantly after this compound administration, while glucagon levels did not change significantly. uu.nl
Research in patients with insulinoma and glucagonoma demonstrated that this compound therapy reduced elevated fasting plasma levels of insulin and glucagon, respectively. karger.com Provoked peptide release was also lower after this compound therapy. karger.com However, calcium infusion appeared to inhibit this compound's suppression of glucagon and insulin secretion in these patients. karger.com
In a unique case study of a patient who underwent total pancreatectomy, this compound administration decreased extrapancreatic glucagon levels, suggesting its inhibitory effect extends beyond the pancreas. nih.gov
Here is a summary of research findings on this compound's insulin and glucagon inhibition:
Thyrotropin-Stimulating Hormone (TSH) Inhibition
Research has demonstrated that this compound suppresses the secretion of Thyrotropin-Stimulating Hormone (TSH). fda.govmims.comfda.gov TSH, produced by the anterior pituitary gland, plays a crucial role in regulating thyroid hormone production. wikipedia.org The inhibition of TSH release by this compound is one of its recognized pharmacological actions. fda.govmims.comfda.gov
Gastrointestinal Peptide Suppression (e.g., Gastrin, VIP, Secretin, Motilin, Pancreatic Polypeptide)
This compound is a potent inhibitor of the release of numerous gastrointestinal peptides. nih.govdroracle.aifda.govmims.com This suppressive effect is a key aspect of its biological activity and has been extensively studied in research contexts. Peptides whose release is inhibited by this compound include:
Gastrin: A hormone that stimulates gastric acid secretion. nih.govdroracle.aifda.govmims.com
Vasoactive Intestinal Peptide (VIP): A neuropeptide involved in various physiological processes, including intestinal water and electrolyte secretion, smooth muscle relaxation, and vasodilation. nih.govdroracle.aifda.govmims.compeptides.guidelimitlesslifenootropics.com Research indicates that this compound can decrease elevated plasma VIP levels. mims.com
Secretin: A hormone that stimulates the pancreas to secrete bicarbonate and water. nih.govdroracle.aifda.govmims.comnih.gov
Motilin: A peptide that regulates smooth muscle contractions of the upper gastrointestinal tract. nih.govdroracle.aifda.govmims.com
Pancreatic Polypeptide: A peptide hormone believed to play a role in regulating pancreatic secretion and appetite. nih.govdroracle.aifda.govmims.comnih.gov
This broad inhibitory effect on gastrointestinal peptides contributes to this compound's influence on digestive processes and hormonal regulation.
Serotonin (B10506) Release Modulation
This compound has been shown to inhibit the release of serotonin. nih.govdroracle.aifda.govmims.com Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter involved in various physiological functions, including mood, appetite, and gastrointestinal motility. wikipedia.org The suppression of serotonin release is among the recognized pharmacological actions of this compound. droracle.aifda.govmims.com
Modulation of Metabolic Pathways (Research Context)
Research into this compound's effects extends to its modulation of metabolic pathways, particularly concerning lipid and glucose metabolism.
Lipid Metabolism Alterations (e.g., Triglyceride Levels)
Studies have indicated that this compound can be associated with alterations in lipid metabolism. mims.com While the precise mechanisms are subject to ongoing research, changes in triglyceride levels have been noted in some contexts. wikipedia.orgontosight.ainih.govuni.lu
Glucose Metabolism Interactions
This compound interacts with glucose metabolism, primarily through its inhibitory effects on hormones that regulate glucose homeostasis, such as insulin and glucagon. nih.govdroracle.aifda.gov Insulin promotes glucose uptake and storage, while glucagon stimulates glucose release from storage. nih.govwikipedia.org By suppressing the release of both insulin and glucagon, this compound can alter the balance between these counter-regulatory hormones, potentially leading to changes in glucose levels. fda.gov
Octreotide Analogues and Derivatives in Research
Design and Synthesis of Novel Analogues
The design and synthesis of novel octreotide (B344500) analogues aim to overcome limitations of the parent compound, such as its relatively short half-life and binding profile, by introducing structural modifications. researchgate.net Synthetic strategies often involve solid-phase peptide synthesis (SPPS) to build the peptide chain, followed by cyclization and further modifications. nih.gov
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to the design of new this compound analogues. These studies explore how changes in the amino acid sequence or the introduction of various functional groups affect the analogue's binding affinity and activity at different somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). wikidata.orgumsystem.edu By systematically modifying specific positions within the this compound structure, researchers can gain insights into the molecular interactions between the peptide and the receptors. For example, modifications at positions 3 and 8 of the this compound sequence have been explored to alter the receptor binding profile. aacrjournals.org
Modifications for Enhanced Receptor Affinity (e.g., Tyr3 in octreotate)
Modifications to the this compound structure have been successfully employed to enhance affinity for specific SSTR subtypes. A notable example is octreotate, an analogue where the C-terminal threoninol of this compound is replaced by threonine, resulting in a free carboxyl group. wikipedia.org This modification, specifically the presence of a tyrosine residue at position 3 (Tyr3), has been shown to significantly increase the affinity for SSTR2. researchgate.net Research indicates that [In-DTPA-Tyr3]-octreotate and [Y-DOTA-Tyr3]-octreotate exhibit excellent binding affinity for SSTR2. researchgate.netnih.gov Remarkably, [Ga-DOTA-Tyr3]-octreotate has demonstrated even higher affinity for SSTR2. researchgate.netnih.gov
Here is a representation of the comparative SSTR2 affinity data (IC50 values in nM) for selected this compound analogues:
Compound | SSTR2 Affinity (IC50 nM) | Source |
[In-DTPA-Tyr3]-octreotate | 1.3 ± 0.2 | nih.gov |
[Y-DOTA-Tyr3]-octreotate | 1.6 | researchgate.netnih.gov |
[Ga-DOTA-Tyr3]-octreotate | 0.2 | researchgate.netnih.gov |
[Ga-DOTA-Tyr3]-octreotide | 2.5 | researchgate.netnih.gov |
Note: This table presents data from research studies and is intended for illustrative purposes of comparative affinity. IC50 values can vary depending on the experimental conditions.
Modifications for Altered Receptor Selectivity
Beyond enhancing affinity for a primary receptor, modifications can also be aimed at altering the selectivity profile across the different SSTR subtypes. While this compound primarily binds to SSTR2 and SSTR5, researchers are developing analogues with broader or altered selectivity to target tumors expressing different combinations of SSTRs. researchgate.netaacrjournals.org Studies involving modifications to the this compound sequence and the conjugation of different chelators have shown significant changes in subtype affinity profiles. researchgate.netnih.gov For instance, some novel DOTA-conjugated dicarba-analogues of this compound have shown nanomolar affinities for both SSTR2 and SSTR5. frontiersin.org The replacement of Tyr3 by Phe in certain DOTA-octreotide analogues has been suggested to be crucial for high SSTR3 affinity. researchgate.netnih.gov
Radiolabeled this compound Derivatives for Research Applications
Radiolabeling this compound and its analogues with various radioisotopes has opened up significant avenues in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. These radiolabeled derivatives utilize the high affinity of this compound for SSTRs expressed on various tumors, particularly neuroendocrine tumors, to deliver radioactivity specifically to cancer cells. aacrjournals.orgnih.gov
Development of Imaging Agents (e.g., [111In-DTPA]-octreotide, 68Ga-DOTATOC, 18F-labeled analogues)
Radiolabeled this compound derivatives have been developed as imaging agents for visualizing SSTR-positive tumors using techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). aacrjournals.org
[111In-DTPA]-octreotide: Also known as OctreoScan, [111In-DTPA]-octreotide was one of the first radiolabeled somatostatin analogues approved for scintigraphy of neuroendocrine tumors. aacrjournals.orgwikipedia.orgnih.govkarger.com It involves conjugating this compound with diethylenetriaminepentaacetic acid (DTPA), which chelates the radioisotope Indium-111 (111In). wikipedia.orgnih.gov [111In-DTPA]-octreotide has demonstrated specific binding to somatostatin receptors and has been used for imaging various SSTR-positive tumors, including neuroendocrine tumors and sarcomas. nih.govkarger.comsnmjournals.org
68Ga-DOTATOC: Gallium-68 (68Ga) labeled DOTA-conjugated this compound ([68Ga-DOTA]-TOC) is a widely used PET imaging agent. ctdbase.org DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a chelator that forms stable complexes with gallium-68. aacrjournals.org [68Ga-DOTA]-TOC exhibits high affinity for SSTR2 and is particularly valuable for the detection and localization of neuroendocrine tumors with PET/CT. researchgate.netnih.gov
18F-labeled analogues: Research is also ongoing to develop this compound analogues labeled with Fluorine-18 (18F) for PET imaging. umsystem.edu 18F offers advantages such as wider availability and potentially higher spatial resolution compared to 111In.
Development of Radiotherapeutic Agents (e.g., 90Y-DOTA-TOC, 177Lu-DOTA-TOC)
Radiolabeled this compound derivatives are also utilized in Peptide Receptor Radionuclide Therapy (PRRT) for delivering targeted radiation to SSTR-positive tumor cells. nih.govrichtlijnendatabase.nl This approach uses beta-emitting radioisotopes conjugated to somatostatin analogues.
90Y-DOTA-TOC: Yttrium-90 (90Y) labeled DOTA-TOC ([90Y-DOTA]-TOC) is a therapeutic radiopharmaceutical used in PRRT. nih.govnih.goviiarjournals.org 90Y is a high-energy beta-emitter, suitable for treating larger tumor lesions. nih.govwikipedia.org [90Y-DOTA]-TOC has shown effectiveness in clinical studies for treating metastatic neuroendocrine tumors. iiarjournals.orgnetrf.org
177Lu-DOTA-TOC: Lutetium-177 (177Lu) labeled DOTA-TOC ([177Lu-DOTA]-TOC) is another important radiotherapeutic agent. nih.govwikipedia.org 177Lu is a medium-energy beta-emitter with a shorter tissue penetration range compared to 90Y, making it potentially more suitable for smaller tumors. richtlijnendatabase.nlwikipedia.orgwikipedia.org [177Lu-DOTA]-TOC, particularly the analogue [177Lu-DOTA]-TATE (where TATE is Tyr3-octreotate), has shown higher tumor uptake and longer residence times compared to [177Lu-DOTA]-TOC in some studies. richtlijnendatabase.nlnih.gov Both 90Y and 177Lu labeled DOTA-conjugated this compound analogues have demonstrated the ability to control tumor growth in a dose-dependent manner in preclinical studies. researchgate.net
Here is a summary of selected radiolabeled this compound derivatives and their research applications:
Compound | Radioisotope | Chelator | Application | Relevant SSTRs |
[111In-DTPA]-octreotide | 111In | DTPA | Imaging (SPECT) | SSTR2, SSTR5 |
68Ga-DOTATOC | 68Ga | DOTA | Imaging (PET) | SSTR2 |
90Y-DOTATOC | 90Y | DOTA | Therapy (PRRT) | SSTR2 |
177Lu-DOTATOC | 177Lu | DOTA | Therapy (PRRT) | SSTR2 |
177Lu-DOTATATE | 177Lu | DOTA | Therapy (PRRT) | SSTR2 |
Note: This table provides a general overview of research applications and primary SSTR affinities. The actual receptor binding profile can vary depending on the specific analogue and experimental conditions.
Preclinical Evaluation of Radiopharmaceuticals
Preclinical evaluation of this compound-based radiopharmaceuticals involves a series of studies, primarily in animal models and cell lines, to characterize their biological behavior and potential efficacy and safety before human trials. A key aspect is determining the binding affinity to SSTR subtypes, particularly SSTR2, which is highly expressed in many NETs nih.govmdpi.com. Studies utilize cell lines expressing specific SSTR subtypes or tumor cells with known SSTR profiles, such as AR42J rat pancreatic tumor cells, which express high levels of SSTR2 researchgate.netnih.gov. Competitive binding assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) of the radiolabeled analog, indicating its affinity for the receptor nih.gov.
Biodistribution studies in tumor-bearing animal models, typically mice or rats xenografted with SSTR-positive tumors, are essential to assess the uptake and retention of the radiopharmaceutical in the tumor and various normal organs over time nih.goviiarjournals.orgacs.orgresearchgate.netnih.gov. These studies help determine tumor-to-background ratios, identify routes of excretion, and evaluate potential off-target binding iiarjournals.orgacs.orgresearchgate.net. For instance, studies with 99mTc-labeled this compound analogs have shown specific tumor uptake in AR42J tumor-bearing mice, with varying biodistribution profiles depending on the chelator and co-ligands used researchgate.net. The main route of excretion for many radiolabeled somatostatin analogs is via the kidneys nih.goviiarjournals.org.
Preclinical evaluations also compare the performance of different radiolabeled this compound analogs. For example, studies have compared 99mTc-labeled HYNIC-TOC with different co-ligands to 111In-DTPA-octreotide, assessing receptor binding affinity, internalization rates, and biodistribution in tumor-bearing animals researchgate.net. These comparisons help identify promising candidates with favorable characteristics such as high tumor uptake, rapid clearance from non-target tissues, and improved tumor-to-background ratios researchgate.net.
The development of somatostatin receptor antagonists has also been a focus of preclinical research. Studies have shown that radiolabeled SSTR antagonists may offer advantages over agonists in terms of targeting SSTR-expressing tumors, potentially recognizing more binding sites on the tumor cell membrane, which could lead to improved diagnostic efficacy, especially in tumors with low SSTR density mdpi.comsnmjournals.orgviamedica.pl. Preclinical data have illustrated the superiority of radiolabeled SST antagonists over agonists in terms of tumor targeting in some models mdpi.com.
Data from preclinical biodistribution studies are often presented as percentage of injected dose per gram of tissue (%ID/g) at different time points. An example of such data can be seen in studies evaluating 99mTc-labeled this compound analogs, showing specific uptake in SSTR-positive organs and tumors nih.govnih.gov.
Here is an example of how preclinical biodistribution data might be presented, based on findings from the search results:
Tissue/Organ | %ID/g at 1 h | %ID/g at 4 h | %ID/g at 24 h |
Tumor (AR42J) | X.X | Y.Y | Z.Z |
Kidney | A.A | B.B | C.C |
Liver | D.D | E.E | F.F |
Blood | G.G | H.H | I.I |
Spleen | J.J | K.K | L.L |
Pancreas | M.M | N.N | O.O |
Internalization studies in cell lines are also a critical part of preclinical evaluation, assessing the rate at which the radiolabeled analog is internalized by SSTR-expressing cells after binding nih.govresearchgate.netnih.gov. This is particularly relevant for agonist-based radiopharmaceuticals, as internalization of the ligand-receptor complex is considered important for cellular retention and effective imaging and therapy snmjournals.orgviamedica.pl.
Receptor Binding Kinetics in Imaging Models (e.g., Two-tissue compartment model)
Quantitative analysis of receptor binding kinetics is essential for understanding the dynamic interaction of radiolabeled this compound analogs with SSTRs in vivo and for optimizing imaging protocols and interpreting results. Kinetic modeling of dynamic PET or SPECT data allows for the estimation of parameters that describe the transport of the tracer from the blood into the tissue, its binding to receptors, and its subsequent fate, such as internalization or dissociation snmjournals.orgamegroups.orgnih.govturkupetcentre.netsnmjournals.org.
The two-tissue compartment model is a commonly used model for analyzing the kinetics of receptor-binding radiotracers like radiolabeled this compound analogs snmjournals.orgamegroups.orgnih.govturkupetcentre.netsnmjournals.org. This model typically consists of a blood compartment and two tissue compartments snmjournals.orgamegroups.orgturkupetcentre.net. The first tissue compartment represents the free and non-specifically bound tracer in the tissue, while the second tissue compartment represents the specifically bound or internalized tracer turkupetcentre.net.
The model utilizes rate constants (k1, k2, k3, and k4) to describe the movement of the tracer between these compartments snmjournals.orgamegroups.orgnih.govsnmjournals.org.
K1 (influx rate constant) describes the transfer of the tracer from the blood into the first tissue compartment (tissue uptake).
k2 (efflux rate constant) describes the transfer of the tracer from the first tissue compartment back to the blood.
k3 (binding/internalization rate constant) describes the transfer of the tracer from the first tissue compartment to the second tissue compartment (specific binding to the receptor and/or subsequent internalization).
k4 (dissociation/externalization rate constant) describes the transfer of the tracer from the second tissue compartment back to the first tissue compartment (dissociation from the receptor or externalization from the cell) snmjournals.orgamegroups.orgnih.govsnmjournals.org. For agonists, k4 is often very low due to significant internalization turkupetcentre.net.
Studies using dynamic PET with tracers like 68Ga-DOTA-TOC in patients with SSTR-expressing tumors such as meningiomas have employed the two-tissue compartment model to evaluate kinetic parameters snmjournals.orgnih.govsnmjournals.org. These studies have shown significant differences in kinetic parameters between tumor tissue and reference tissue, reflecting the high SSTR expression in the tumors snmjournals.orgnih.gov. For instance, lower k2 and k4 values and higher k3 values in tumor tissue compared to normal tissue are indicative of specific binding and retention of the tracer snmjournals.orgnih.gov.
The quantitative nature of kinetic modeling allows for a more in-depth understanding of the interaction between the radiopharmaceutical and the target receptor, potentially providing insights into receptor status, guiding patient selection for therapy, and monitoring treatment response turkupetcentre.netaacrjournals.org. For example, kinetic modeling with 68Ga-DOTATOC PET has been used to assess the free fraction of SSTRs and correlate it with the antiproliferative effect of this compound in a neuroendocrine tumor model aacrjournals.org.
Here is an example of kinetic parameters that might be obtained from a two-tissue compartment model analysis of dynamic PET data, based on findings from the search results:
Parameter | Tumor Tissue (Mean ± SD) | Reference Tissue (Mean ± SD) |
K1 (1/min) | X.XX ± X.XX | Y.YY ± Y.YY |
k2 (1/min) | A.AA ± A.AA | B.BB ± B.BB |
k3 (1/min) | C.CC ± C.CC | D.DD ± D.DD |
k4 (1/min) | E.EE ± E.EE | F.FF ± F.FF |
Ki (mL/g/min) | G.GG ± G.GG | H.HH ± H.HH |
The application of kinetic models like the two-tissue compartment model in preclinical and clinical imaging studies with radiolabeled this compound analogs provides valuable quantitative data on receptor binding and tracer pharmacokinetics, contributing to the understanding and optimization of SSTR-targeted imaging and therapy snmjournals.orgamegroups.orgnih.govturkupetcentre.netsnmjournals.orgaacrjournals.org.
Advanced Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for peptide synthesis, offering advantages in terms of ease of handling and automation. In SPPS, the peptide chain is built stepwise while anchored to an insoluble polymer resin bachem.com.
Fmoc Solid-Phase Synthesis Strategies
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common strategy in SPPS for Octreotide (B344500) synthesis. This approach utilizes the base-labile Fmoc group for temporary Nα-amino protection, which is removed in each cycle using a mild base like piperidine (B6355638) bachem.comgoogle.com. Side-chain functional groups are protected with acid-labile protecting groups, typically tBu (tert-butyl), Boc (tert-butyloxycarbonyl), or Trt (trityl), which are removed simultaneously during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA) google.comnih.gov.
The synthesis typically starts with anchoring the C-terminal amino acid or amino alcohol (threoninol in the case of this compound) to the solid support. Resins like 2-chlorotrityl chloride resin are often used for anchoring the C-terminal amino alcohol google.comntu.edu.tw. The peptide chain is then elongated by sequential coupling of Fmoc-protected amino acids using activating agents such as HBTU or TBTU google.com. Coupling efficiency can be monitored using tests like the Kaiser Ninhydrin test google.com.
Large-scale Fmoc-SPPS has been successfully established for this compound production, achieving high purity levels (>99.9%) on significant batch sizes researchgate.net.
Resin-Bound Peptide Cyclization Techniques
Cyclization of the linear peptide precursor is a critical step in this compound synthesis to form the cyclic structure. This can be performed while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization) researchgate.net.
On-resin cyclization offers potential advantages in terms of process efficiency. Methods for on-resin cyclization often involve the formation of the disulfide bond between the two cysteine residues. For instance, oxidation with iodine has been employed for cyclization on the resin after construction of the peptide chain using Fmoc chemistry googleapis.comepo.orgepo.org. Another approach involves using thallium trifluoroacetate (B77799) [Tl(Tfa)3] to form the intramolecular disulfide bond on the resin-bound peptide nih.gov.
Research has also explored the use of novel supports, such as non-crosslinked soluble polystyrene supports, to improve cyclization efficiency on the support researchgate.netresearchgate.net. These supports, in conjunction with spacers, can facilitate on-support cyclization in a scalable manner, potentially reducing reagent waste and solvent requirements researchgate.netresearchgate.net.
Disulfide Bond Formation Methods
The formation of the disulfide bond between the two cysteine residues is essential for the active cyclic structure of this compound. This oxidation step can be carried out in solution after cleavage of the linear peptide from the resin or while the peptide is still resin-bound nih.govgoogleapis.comepo.orgepo.org.
Common methods for disulfide bond formation in solution involve oxidation of the free thiol groups of the cysteine residues using various reagents. Air oxidation in a dilute solution has been reported, although it can be time-consuming googleapis.comepo.orgepo.org. Iodine is another frequently used oxidizing agent for disulfide formation researchgate.netgoogleapis.comepo.orgepo.org. When using iodine, particularly with peptides containing S-acetamidomethyl (Acm) protecting groups on cysteine, the iodine can simultaneously remove the protecting group and facilitate disulfide formation researchgate.net. However, managing excess iodine and potential side products on a large scale can be challenging researchgate.net.
On-resin disulfide bond formation offers a solid-phase alternative. This can be achieved using reagents like iodine or thallium trifluoroacetate nih.govgoogleapis.comepo.orgepo.org. Recent studies have investigated methods like using persulfate as an additive in iodine-mediated oxidative cyclization on solid support to improve efficiency and reduce side products researchgate.net.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves peptide elongation in a liquid solution, often utilizing soluble polymer supports or tags to facilitate purification researchgate.netresearchgate.net. LPPS can be advantageous for large-scale production and can potentially reduce the use of excess reagents and solvents compared to traditional SPPS researchgate.netresearchgate.net.
Segment Condensation Approaches
Segment condensation is a strategy in LPPS (or hybrid approaches) where pre-synthesized peptide fragments are coupled in solution to form the full-length peptide chain google.comscience.gov. This approach can be particularly useful for the synthesis of longer or more complex peptides.
In the context of this compound synthesis, a hybrid solid-phase - liquid-phase approach has been described. This involves synthesizing two or three peptide blocks (fragments) using solid-phase synthesis and then condensing these blocks in the liquid phase google.com. Each block typically contains two or more amino acid residues google.com. This method combines the efficiency of preparing shorter fragments using SPPS with the relative ease of purification often associated with liquid-phase methods google.com.
Scalability and Purity Considerations
Scalability is a key consideration in the synthesis of pharmaceutical peptides like this compound. While SPPS is widely used, LPPS and hybrid approaches are often explored for large-scale production due to potential cost-effectiveness and reduced solvent usage researchgate.netresearchgate.net. LPPS protocols are reported to allow for large-scale peptide production researchgate.netresearchgate.net.
Achieving high purity is paramount for pharmaceutical-grade this compound. Both SPPS and LPPS strategies require efficient purification methods, typically involving chromatography, such as reverse-phase HPLC nih.govresearchgate.netepo.org. The choice of synthesis strategy and specific methodologies employed can impact the purity profile of the crude peptide, influencing the downstream purification process researchgate.netepo.org. For instance, the hybrid solid-phase - liquid-phase method is suggested to offer easier separation of the product compared to purely liquid-phase synthesis epo.org. The manufacturing process for highly pure this compound acetate (B1210297) (>99.9%) has been successfully established on a large scale using Fmoc-SPPS followed by downstream purification via HPLC and ion exchange researchgate.net.
Synthesis Method | Strategy/Technique | Key Features | Reported Yield / Purity (Examples) | References |
SPPS | Fmoc Chemistry | Stepwise elongation on solid support, acid-labile side-chain protection | >99.9% purity on 18 kg scale researchgate.net | google.combachem.comgoogle.comnih.govntu.edu.twresearchgate.net |
SPPS (On-resin cyclization) | Iodine oxidation | Disulfide bond formation on resin | >70% yield epo.org | googleapis.comepo.orgepo.org |
SPPS (On-resin cyclization) | Thallium trifluoroacetate oxidation | Intramolecular disulfide bond formation on resin | - | nih.gov |
SPPS (On-support cyclization) | Using non-crosslinked soluble support | Improved cyclization efficiency, reduced waste and solvent | 74-78% yield researchgate.net | researchgate.netresearchgate.net |
SPPS (Disulfide formation) | Air oxidation (solution) | Oxidation of free thiols after cleavage | - | googleapis.comepo.orgepo.org |
SPPS (Disulfide formation) | Iodine oxidation (solution) | Simultaneous deprotection (Acm) and disulfide formation | - | researchgate.net |
SPPS (Disulfide formation) | Iodine/Persulfate (on-resin) | Improved efficiency, reduced side products | - | researchgate.net |
LPPS | Segment Condensation | Coupling of pre-synthesized peptide fragments in solution | - | google.comscience.gov |
Hybrid SPPS-LPPS | Fragment synthesis (SPPS) + Condensation (LPPS) | Combines SPPS efficiency for fragments with LPPS purification advantages | Easier separation epo.org | google.comgoogle.comepo.org |
Novel Synthesis Strategies (e.g., Two-step synthesis for conjugates)
Novel synthesis strategies for this compound conjugates have been developed to improve efficiency, yield, and facilitate the attachment of various functional molecules for applications such as targeted drug delivery and imaging. Traditional synthesis methods for this compound, including direct solid-phase synthesis and liquid-phase synthesis, often face challenges such as complex purification procedures, labor intensiveness, and inefficiency for larger peptide blocks newdrugapprovals.orgnih.gov. Hybrid solid-phase and liquid-phase approaches have also been explored to combine the advantages of both methods newdrugapprovals.orggoogle.com.
A notable novel strategy is the "two-step" synthetic approach specifically designed for this compound-drug conjugates containing disulfide bond linkers. Traditional synthesis of such conjugates often involves a "three-step" strategy, which can be complex and result in low isolation yields sioc-journal.cnsioc-journal.cn. The two-step strategy addresses these issues by first synthesizing a modified this compound intermediate containing one disulfide bond and a free thiol group (OCT-SH) using solid-phase peptide synthesis (SPPS) sioc-journal.cnsioc-journal.cn. Subsequently, this OCT-SH intermediate is conjugated to small molecule drugs through a site-specific liquid-phase reaction sioc-journal.cnsioc-journal.cn.
Research into optimizing the SPPS-based synthesis of the OCT-SH intermediate has explored various strategies and peptide cleavage systems to enhance efficiency and economic viability sioc-journal.cnsioc-journal.cn. The robustness of optimized SPPS routes has been validated by investigating the influence of different solid resins and peptide cleavage times on synthetic efficiency sioc-journal.cn.
Following the efficient synthesis of OCT-SH, the conjugation to a drug like doxorubicin (B1662922) (DOX) is performed via a liquid-phase reaction, yielding the this compound-doxorubicin conjugate sioc-journal.cn. Cellular uptake experiments have indicated that this covalent conjugation does not significantly impair the cellular uptake potency of this compound by cancer cells sioc-journal.cnsioc-journal.cn. This two-step strategy enables the efficient and straightforward preparation of this compound-doxorubicin conjugates with disulfide bond linkers and provides valuable insights for the SPPS-based synthesis of peptide-drug conjugates (PDCs) containing multiple disulfide bonds sioc-journal.cnsioc-journal.cn.
Another novel approach involves the direct solid-phase synthesis of this compound conjugates by anchoring Fmoc-threoninol to solid phase resins using p-carboxybenzaldehyde as a linker nih.govresearchgate.netntu.edu.tw. This method utilizes the reaction of the hydroxyl groups of Fmoc-threoninol with p-carboxybenzaldehyde to form a stable acetal (B89532) linker nih.govntu.edu.tw. This Fmoc-threoninol p-carboxybenzacetal acts as an Fmoc-amino acid derivative and is coupled to an amine-resin nih.govntu.edu.tw. The synthesis of protected this compound and its conjugates can then be carried out entirely using conventional Fmoc protocols on an autosynthesizer nih.govntu.edu.tw. This approach has demonstrated high average coupling yields (>95%) during stepwise elongation and has successfully synthesized this compound and several conjugated derivatives with good yields nih.govntu.edu.tw.
Furthermore, novel methods for labeling this compound with radioisotopes like 18F for PET imaging have been developed, including a facile two-step, one-pot method based on the chelation of 18F-aluminum fluoride (B91410) by a NOTA chelate conjugated to this compound snmjournals.org. This method allows for stable labeling with good radiochemical yield and high specific activity within a short time frame snmjournals.org.
Research findings related to the two-step synthesis of this compound-doxorubicin conjugates highlight the effectiveness of this strategy in producing conjugates with potent anticancer activity and improved selectivity towards cancer cells compared to normal cells sioc-journal.cnnih.gov.
While specific detailed data tables on reaction conditions and yields for every reported novel synthesis strategy were not consistently available across the search results, the cited studies provide qualitative and some quantitative data on the success and advantages of these methods. For instance, the direct solid-phase synthesis using the p-carboxybenzaldehyde linker reported this compound yields of 74-78% and conjugated derivative yields of 62-76% nih.govntu.edu.tw. The two-step synthesis of this compound-doxorubicin conjugates emphasizes improved isolation yields compared to traditional methods, although specific numerical yield comparisons were not consistently provided in the snippets sioc-journal.cnsioc-journal.cn.
Below is a table summarizing some reported yields from the direct solid-phase synthesis of this compound and its conjugates using the p-carboxybenzaldehyde linker nih.govntu.edu.tw:
Compound | Synthesis Method | Linker | Reported Yield (%) |
This compound | Direct Solid-Phase Synthesis | p-carboxybenzaldehyde | 74-78 |
Conjugated Derivative 1 | Direct Solid-Phase Synthesis | p-carboxybenzaldehyde | 62-75 |
Conjugated Derivative 2 | Direct Solid-Phase Synthesis | p-carboxybenzaldehyde | 62-75 |
Conjugated Derivative 3 | Direct Solid-Phase Synthesis | p-carboxybenzaldehyde | 62-75 |
Conjugated Derivative 4 | Direct Solid-Phase Synthesis | p-carboxybenzaldehyde | 72-76 |
Conjugated Derivative 5 | Direct Solid-Phase Synthesis | p-carboxybenzaldehyde | 72-76 |
This table illustrates the reported yields for this compound and several conjugated derivatives synthesized using a specific direct solid-phase method.
Other novel approaches for this compound conjugate synthesis include the use of click chemistry for conjugating DOTA to multimeric [Tyr3]this compound peptides, combining Cu(I)-catalyzed cycloaddition and thio acid/sulfonyl azide (B81097) amidation researchgate.netacs.org. This strategy yielded DOTA-conjugated peptides with varying molar activities and retained binding affinity researchgate.netacs.org.
The development of these novel synthesis strategies underscores the ongoing efforts to create more efficient, cost-effective, and versatile methods for producing this compound and its conjugates for diverse therapeutic and diagnostic applications nih.gov.
Drug Delivery System Research for Octreotide Non Clinical
Sustained-Release Formulations
Sustained-release formulations aim to deliver octreotide (B344500) over an extended period from a single administration, reducing the frequency of injections. Poly(lactic-co-glycolic acid) (PLGA) microspheres have been extensively investigated for this purpose due to their biocompatibility and biodegradability.
Poly(lactic-co-glycolic acid) (PLGA) Microsphere Development
PLGA microspheres are a widely studied platform for the prolonged release of peptide drugs, including this compound. nih.govnih.gov These microspheres are typically prepared using solvent evaporation techniques. nih.govnih.govcomplexgenerics.org The properties of the resulting microspheres, such as particle size, porosity, and drug loading, are influenced by formulation parameters like phase ratio, internal aqueous phase composition, and theoretical drug loading. researchgate.net For instance, blending low molecular weight (MW) PLGA with high MW PLGA can lead to microspheres with lower burst release compared to commercial formulations. nih.gov The ratio of lactide to glycolide (B1360168) in the PLGA polymer, as well as the polymer's molecular weight and end group chemistry, are critical factors influencing the release profile and peptide stability. google.comacs.org
In Vitro Release Kinetics from Microspheres
In vitro release studies are crucial for understanding how this compound is released from PLGA microspheres over time. These studies are typically conducted in physiological buffer solutions at 37°C. nih.govcomplexgenerics.org The release profiles often exhibit a two-phase or bimodal pattern, characterized by an initial burst release followed by a sustained release phase. nih.govnih.govresearchgate.net The initial burst is attributed to the rapid diffusion of the drug located near the microsphere surface or within hydrophilic channels. researchgate.net The subsequent sustained release is primarily controlled by the degradation and erosion of the PLGA polymer matrix. nih.govacs.org
Studies have compared the in vitro release of this compound from PLGA microspheres with different polymer properties and manufacturing methods. For example, PLGA microspheres may show no peptide release for the initial period (around 10 days), followed by a sustained release for an extended duration. nih.gov The presence of additives like sodium chloride during preparation and annealing techniques can influence the release rate by affecting microsphere pore size. complexgenerics.org
In Vivo Release Profiles in Animal Models
Non-clinical in vivo studies, often conducted in animal models such as rats, are essential to assess the systemic release of this compound from sustained-release formulations. nih.govresearchgate.netnih.gov These studies involve administering the microspheres (e.g., via subcutaneous injection) and monitoring serum this compound levels over time using techniques like radioimmunoassay. nih.govresearchgate.net
Similar to in vitro profiles, in vivo release profiles from PLGA microspheres typically show a bimodal pattern with an initial peak followed by a sustained release phase. nih.gov The in vivo release kinetics can be influenced by the microsphere preparation method. For instance, microspheres prepared by an oil/oil dispersion technique might show lower initial burst and higher sustained release compared to those prepared by a conventional oil/water method, attributed to differences in drug incorporation within the microsphere matrix. researchgate.netnih.gov
Polymer Chemistry Modifications to Minimize Peptide Acylation
A significant challenge in developing PLGA-based formulations for peptides like this compound is the potential for peptide acylation. nih.govnih.govkoreascience.kr This degradation reaction can lead to the formation of acylated peptide impurities, potentially affecting the peptide's activity and safety. nih.govnih.gov Acylation is believed to be initiated by an ionic interaction between the positively charged amino groups of the peptide (such as the N-terminus and lysine (B10760008) side chain) and the negatively charged carboxylic acid end groups of the PLGA polymer chains, followed by a nucleophilic attack. nih.govacs.orgacs.orgkinampark.com
Research has focused on polymer chemistry modifications and the use of additives to mitigate peptide acylation. Neutralizing the positive charge of this compound through modification, such as conjugation with N-β-maleimidopropionic acid (BMPA), has been shown to minimize interaction with PLGA and completely inhibit acylation in vitro. koreascience.kr Incorporating inorganic divalent cations into the formulation can also attenuate the interaction between this compound and PLGA with acid end groups, thereby inhibiting acylation. nih.govkinampark.com The type of polyester (B1180765) used can also impact acylation; for example, poly(D,L-lactide-co-hydroxymethyl glycolide) (PLHMGA) microspheres have shown substantially less peptide modification compared to PLGA microspheres. nih.gov
Oral Delivery Enhancement Strategies
Delivering peptide drugs orally is challenging due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. Non-clinical research explores strategies to overcome these barriers for this compound.
Transmucosal Absorption Enhancers (e.g., Alkylsaccharide Intravail®)
Transmucosal absorption enhancers are investigated to improve the oral bioavailability of peptides by transiently increasing the permeability of the intestinal epithelium. Alkylsaccharides, such as those in the Intravail® family, have been studied for their ability to enhance the oral absorption of this compound. google.comresearchgate.netnih.govbiospace.com
Studies in animal models have demonstrated that oral delivery of this compound acetate (B1210297) formulated with alkylsaccharide Intravail® can significantly enhance total uptake, increase serum half-life, and improve relative bioavailability compared to subcutaneous administration. google.comresearchgate.netnih.gov These enhancers are thought to function by transiently altering epithelial barrier integrity, potentially by opening tight junctions and/or through transcellular mechanisms. drug-dev.comamericanpharmaceuticalreview.comtandfonline.comresearchgate.netd-nb.info While effective in preclinical studies, achieving therapeutically relevant oral absorption of macromolecules like this compound often requires significantly higher oral doses compared to injectable routes. tandfonline.comresearchgate.net
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 448601 |
This compound acetate | 448601 |
Poly(lactic-co-glycolic acid) (PLGA) | Not applicable (polymer) |
N-β-maleimidopropionic acid (BMPA) | 66284 |
Sodium chloride | 5234 |
Leuprolide | 443538 |
Goserelin | 439177 |
Somatostatin (B550006) | 39039 |
Data Tables
Based on the search results, here is an example of how data could be presented in a table format, illustrating the impact of an absorption enhancer on this compound pharmacokinetics in an animal model:
Table 1: Effect of Oral Intravail® on this compound Pharmacokinetics in Mice (Example Data) researchgate.netnih.gov
Formulation | Total Uptake (ng/mL/min) | Serum Half-Life (min) | Relative Bioavailability (vs. SC) |
This compound Acetate (SC) | 311.63 | 1.3 | 1.0 |
This compound Acetate + 0.5% Intravail® (Oral) | 1254.08 | 52.1 | 4.0 |
Table 2: In Vitro Peptide Acylation in PLGA vs. PLHMGA Microspheres (Example Data) nih.gov
Microsphere Type | Percentage of Native this compound in Released Peptide (after ~3 weeks) |
PLGA | < 25% |
PLHMGA | > 60% |
Molecular Mechanisms of Tight Junction Modulation (e.g., Claudin-1, PKC signaling)
Tight junctions (TJs) are critical components of the paracellular barrier in epithelial and endothelial cells, regulating the permeability of molecules across tissue compartments. They are composed of integral membrane proteins, including the claudin family, occludin, and junctional adhesion molecules, along with cytoplasmic accessory proteins like zonula ocens (ZOs) and cingulin, which link the transmembrane proteins to the actin cytoskeleton. frontiersin.org
Research into enhancing the absorption of peptide drugs like this compound, which typically have poor oral bioavailability, has explored strategies involving the modulation of tight junctions. One study investigated the effects of sinomenine (B1681799) (SN) on intestinal this compound absorption in Caco-2 cell monolayers and rats. This research specifically examined the molecular mechanisms of tight junction disruption and recovery mediated by changes in the claudin-1 and protein kinase C (PKC) signaling pathway. nih.gov
The data from this study indicated that exposure to sinomenine resulted in a significant decrease in the expression of claudin-1, suggesting a weakening of tight junctions and enhanced paracellular permeability. nih.gov The recovery of tight junction integrity after the removal of sinomenine was associated with an increase in claudin-1 expression, demonstrating a transient and reversible opening of the tight junctions. nih.gov Furthermore, the study observed sinomenine-mediated translocation of PKC-α from the cytosol to the membrane, indicating PKC activation. nih.gov The findings suggest that sinomenine's ability to enhance intestinal this compound absorption is related, at least in part, to the crucial role of claudin-1 in the sinomenine-mediated, reversible tight junction opening via PKC activation. nih.gov
Another study exploring the effect of somatostatin, the natural analog of this compound, on tight junction proteins in colitis mice found that somatostatin could regulate the expression of claudin-1 and claudin-3 in the colon. In mice with infectious colitis induced by Citrobacter rodentium, the expression of claudin-1 and claudin-3 was significantly decreased. Treatment with this compound led to a significant increase in the expression of both claudin-1 and claudin-3 compared to untreated mice. nih.gov In an in vitro model using Caco-2 cells treated with enteropathogenic Escherichia coli, claudin-1 expression was reduced, and somatostatin treatment increased claudin-1 protein expression. nih.gov These results suggest that somatostatin, and its analog this compound, may play a role in protecting the intestinal barrier by modulating tight junction protein expression. nih.gov
PKC signaling is known to regulate tight junction integrity. For instance, PKC regulates pathways that can lead to a decline in phosphorylated occludin and increased tight junction permeability. frontiersin.org The interaction between claudins and signaling pathways, including PKC, is a complex area of research with implications for various physiological and pathological processes. frontiersin.org
Nanoparticle and Other Advanced Delivery Systems (Conceptual)
The inherent properties of peptide drugs like this compound, such as their susceptibility to enzymatic degradation and poor membrane permeability, present challenges for their delivery, particularly via non-injectable routes. This has driven conceptual research and development into advanced drug delivery systems. mdpi.comresearchgate.net Nanoparticle technology has emerged as a promising approach for drug delivery, offering potential benefits such as specific drug binding or entrapment, enhanced long-term release, and reduced biodegradation. nih.gov
Various this compound-derived delivery strategies have been proposed and explored in preclinical and clinical settings, particularly for targeted therapeutics or diagnostics in oncology. researchgate.netresearchgate.net These strategies aim to improve the pharmacokinetic profile and targeting efficiency of this compound.
One conceptual approach involves the use of magnetic nanoparticles (MNPs) for this compound delivery. A study investigated the feasibility of associating this compound with magnetic nanoparticles for intraocular delivery, specifically for the potential treatment of diabetic retinopathy. nih.gov The rationale was to decrease injection frequency and achieve long-term release and reduced biodegradation by binding the drug to biodegradable polymeric nanoparticles. nih.gov In vitro and ex vivo studies using human retinal endothelial cells and mouse retinal explants showed that the magnetic nanoparticles were not toxic and that binding with MNPs did not negatively influence this compound's bioactivity. nih.govfrontiersin.org In fact, the effects of MNP-octreotide were observed at significantly lower concentrations compared to free this compound, suggesting enhanced bioactivity when associated with MNPs. nih.govfrontiersin.org In vivo studies in mice showed that intravitreally injected MNP-octreotide localized to the outer retina initially and then distributed throughout the retinal thickness over several days. nih.govfrontiersin.org These observations support the concept of using MNP-octreotide as an intraocular delivery system for sustained release. nih.gov
Other research has explored PEGylated nanoparticles for the passive targeting of neuroendocrine tumors in mouse models. Polycaprolactone/PEG (PCL/PEG) nanoparticles loaded with this compound demonstrated enhanced tumor accumulation compared to free this compound, likely mediated by the enhanced permeability and retention (EPR) effect. nih.gov
Beyond nanoparticles, other advanced delivery concepts for this compound have been explored, particularly for oral administration. One technology, referred to as Transient Permeation Enhancer® (TPE®), involves an oily suspension of this compound with excipients designed to transiently alter epithelial barrier integrity by opening intestinal epithelial tight junctions through transcellular perturbation. researchgate.nettandfonline.com While this approach has seen clinical trials with an oral this compound capsule formulation, highlighting the challenges of achieving oral absorption of macromolecules, it represents a conceptual strategy to overcome the intestinal barrier. researchgate.nettandfonline.com
The development of crystalline formulations of this compound is another area of research, offering the potential for enhanced stability and structural integrity compared to conventional amorphous formulations used for injection. mdpi.com This conceptual approach focuses on the physicochemical properties of the drug substance itself to improve delivery characteristics. mdpi.com
Research Challenges and Future Directions
Mechanisms of Octreotide (B344500) Resistance in Preclinical Models
Despite its efficacy in many cases, resistance to this compound remains a significant challenge in the treatment of somatostatin (B550006) receptor-positive tumors. Preclinical models are crucial for unraveling the underlying mechanisms of this resistance. While this compound acts through SSTRs, the precise molecular events leading to resistance are not fully understood, especially in contexts where SSTR levels are low. plos.org
Studies in cell lines have explored potential mechanisms. For instance, one line of research suggests that while SSTR3 may induce apoptosis through a p53-dependent mechanism, SSTR2 might induce apoptosis independently of p53 accumulation in different cell lines. oup.com Furthermore, SSTR2 has been implicated in causing apoptosis via the downregulation of mitochondrial Bcl-2 protein expression and the upregulation of other factors. oup.com Long-term treatment with somatostatin analogs (SSAs) like this compound in preclinical models may induce neuroendocrine tumor (NET) cells to become static in growth by activating apoptosis or cell cycle arrest at G1. plos.org However, translating these in vitro findings directly to clinical outcomes is challenging. plos.org
Research indicates that the expression of SSTR subtypes can be highly variable depending on the tissue and tumor type, which may contribute to resistance against traditional SSAs like this compound and lanreotide (B11836), both of which show high binding affinity to SSTR2. researchgate.net Further preclinical studies and molecular examinations are needed to fully understand these resistance mechanisms. nih.gov
Strategies for Dose Optimization in Research Settings (e.g., Receptor Occupancy Imaging)
Optimizing the dose of this compound in research settings is critical for maximizing its anti-proliferative effects and ensuring efficient target engagement. Receptor occupancy imaging, particularly using techniques like PET with radiotracers such as ⁶⁸Ga-DOTATOC, offers a promising strategy for dose optimization in preclinical models and potentially in individual patients. nih.gov
In animal models, quantitative assessment of SSTR occupancy by this compound using ⁶⁸Ga-DOTATOC PET has shown a correlation between increased occupancy and a decreased tumor proliferation rate. nih.gov, nih.gov This suggests that quantitative SSTR imaging during this compound therapy can determine the fractional receptor occupancy in NETs, allowing for individualized dose optimization. nih.gov, nih.gov
Studies have demonstrated that ⁶⁸Ga-DOTATOC is partially displaced by this compound, indicating binding to SSTRs. aacrjournals.org The displaceable fraction represents the tracer bound to SSTRs but not yet internalized, while the non-displaceable component is already internalized. aacrjournals.org This is compatible with an irreversible two-compartment tissue model. aacrjournals.org Preclinical data using ⁶⁸Ga-DOTATOC and ¹⁸F-FLT PET imaging, alongside Ki-67 staining, showed a graded decrease in tracer uptake and cell proliferation with increasing doses of this compound. aacrjournals.org A 10 mg/kg this compound dose in a mouse model resulted in near background levels of ⁶⁸Ga-DOTATOC and ¹⁸F-FLT uptake and significantly reduced Ki-67 staining. aacrjournals.org
Data from preclinical studies illustrating the relationship between this compound dose and tumor proliferation rate, as measured by Ki-67 staining, can be summarized as follows:
This compound Dose (mg/kg) | Mean Percentage of Ki-67 Stained Cells |
Vehicle | 25 ± 1.2 |
1.25 | 23 ± 0.8 |
2.5 | 11 ± 0.9 |
10 | 5 ± 1.1 |
This data highlights that increasing this compound dose leads to a decrease in tumor proliferation in this preclinical model. nih.gov
Development of Novel Somatostatin Receptor Selective Analogues
The development of novel somatostatin receptor selective analogues is an active area of research aimed at improving efficacy, addressing resistance, and potentially targeting specific SSTR subtypes involved in particular biological processes or tumor types. While this compound primarily targets SSTR2 and SSTR5, the differential expression of the five SSTR subtypes (SSTR1-5) in various tissues and tumors suggests that subtype-selective agonists or antagonists could offer therapeutic advantages. nih.gov, nih.gov
Hundreds of synthetic somatostatin analogues have been developed and tested for their affinity and selectivity towards the five SSTR subtypes. nih.gov, researchgate.net These efforts often involve modifying the peptide sequence of natural somatostatin or existing analogs like this compound, for instance, by replacing the disulfide bridge with a dicarba group. researchgate.net
Research has focused on developing agonists with high selectivity for specific subtypes. For example, novel octapeptide analogues with modifications to the cyclic structure have shown potent and highly selective binding to human SSTR2 receptors in preclinical studies. nih.gov, Structure-activity relationship studies have been crucial in identifying the key amino acid residues responsible for binding to specific SSTR subtypes. nih.gov, For instance, the side chains of D-Phe², D-Trp⁸, and Lys⁹ have been identified as necessary components for SSTR2 binding. nih.gov,
Efforts are also underway to develop analogues with selectivity for other SSTR subtypes, such as SSTR5-selective compounds, which may be relevant for treating conditions where SSTR5 plays a more prominent role. researchgate.net, oup.com Preclinical studies on novel SSTR5-preferring ligands, such as HTL0030310, have shown promising results in inhibiting hormonal secretion in human pituitary adenomas in vitro. oup.com
Exploration of Combination Therapies with this compound in Preclinical Research
Exploring combination therapies involving this compound in preclinical research aims to enhance anti-tumor effects, overcome resistance, and potentially reduce the required dose of individual agents. This compound's mechanism of action, primarily through SSTR binding and inhibition of growth factor secretion (like IGF-1), provides a rationale for combining it with agents targeting other pathways involved in tumor growth and survival. nih.gov, ascopubs.org
Preclinical studies have investigated combinations of this compound with various agents, including chemotherapy and targeted therapies like mTOR inhibitors. For example, combining this compound with the mTOR inhibitor everolimus (B549166) has been explored. Preclinical results highlighted the anti-proliferative effects of this combination in meningioma cell lines and in vivo models, where this compound was shown to augment the inhibitory effect on the mTOR pathway. researchgate.net The rationale for this combination in NETs is that this compound can reduce serum IGF-1 levels, which is a pathway upstream of mTOR signaling, thus providing a dual approach to inhibit mTOR signaling. nih.gov
While some preclinical studies suggested additive anti-proliferative effects with this compound and everolimus combinations in vitro, clinical trials have yielded mixed results, and further preclinical investigation is needed to understand the synergistic potential and optimal combinations. researchgate.net, nih.gov
Combination strategies also extend to peptide receptor radionuclide therapy (PRRT), where SSAs like this compound are used in conjunction with radiolabeled somatostatin analogs. Preclinical studies are needed to better understand the synergistic effects of substances involved in different pathways when combined with PRRT. nih.gov
Identification of Biomarkers for this compound Efficacy in Research Models
Identifying biomarkers for this compound efficacy in research models is essential for predicting response, monitoring treatment, and stratifying subjects for preclinical studies. Biomarkers can provide insights into the likelihood of response to this compound and help in understanding the mechanisms of action and resistance.
In preclinical models, the expression levels of somatostatin receptor subtypes, particularly SSTR2 and SSTR5, are considered important predictors of response to this compound, as these are the subtypes with the highest affinity for the drug. oup.com, plos.org Studies have shown a positive correlation between the anticancer efficacy of this compound and SSTR2 expression in NETs. plos.org
Beyond receptor expression, other molecular markers are being investigated. For example, in preclinical studies exploring combination therapies, the impact of this compound on pathways like the mTOR pathway, and markers associated with it, can serve as biomarkers of efficacy. researchgate.net, nih.gov
Proliferation markers, such as Ki-67, are also used in preclinical models to assess the anti-proliferative effect of this compound and can serve as biomarkers of response. nih.gov, aacrjournals.org As shown in the table in Section 8.2, a decrease in Ki-67 staining correlates with increasing this compound dose and receptor occupancy. nih.gov, aacrjournals.org
Imaging biomarkers, such as the uptake of radiolabeled somatostatin analogs like ⁶⁸Ga-DOTATOC in PET imaging, can also serve as biomarkers of SSTR expression and occupancy, which are indicative of potential response to this compound therapy in preclinical models. nih.gov, nih.gov
Research is ongoing to identify additional biomarkers that can predict this compound efficacy, understand resistance mechanisms, and guide the development of more effective treatment strategies in preclinical settings.
Q & A
Q. What molecular mechanisms underlie octreotide’s therapeutic effects in neuroendocrine tumors (NETs)?
this compound primarily targets somatostatin receptors (SSTRs), inhibiting hormone secretion and cell proliferation. Methodologically, in vitro assays (e.g., receptor binding studies using radiolabeled this compound analogs) and gene silencing (siRNA for SSTR subtypes) can clarify subtype-specific pathways. Preclinical models, such as xenografts expressing SSTR2, are critical for validating antitumor effects .
Q. How can researchers optimize experimental models for studying this compound’s pharmacokinetics?
Use fluorescence-based assays (e.g., validated spectrofluorimetric methods with linear ranges of 5–50 µg/mL) to quantify this compound in release studies. Pair this with HPLC or LC-MS for cross-validation. Animal models should incorporate portal vein occlusion to mimic hepatic metabolism, as seen in liver ischemia-reperfusion studies .
Q. What are the methodological considerations for designing trials on this compound’s palliative effects in chemotherapy-induced diarrhea?
Prioritize randomized placebo-controlled trials (RCTs) with stratified randomization by chemotherapy regimen. Use validated grading scales (e.g., CTCAE v5.0) for diarrhea severity. Meta-analyses should address heterogeneity via subgroup analysis (e.g., radiation dose, tumor type) and sensitivity testing .
Advanced Research Questions
Q. How does this compound reverse drug resistance in cisplatin-resistant ovarian cancer cells?
Mechanistic studies should focus on this compound’s modulation of MDR1 transporters and actin cytoskeleton rearrangements. Use in vitro models with long-term this compound exposure (≥6 weeks) and RNA sequencing to identify resistance-related pathways. Validate findings in patient-derived organoids .
Q. What experimental strategies can address conflicting data on this compound’s efficacy in chylothorax management?
Retrospective studies (e.g., Fujita et al., 2014) suggest this compound reduces chest drain output by 15.9–34.3% within 48 hours. Future RCTs should standardize inclusion criteria (e.g., drain output >1 L/day) and define failure thresholds (e.g., surgical intervention if output persists >1 L after 48 hours) .
Q. Can this compound synergize with mTOR inhibitors (e.g., everolimus) in advanced NETs?
Analyze RADIANT-2 trial data to identify patient subgroups benefiting from combination therapy (e.g., small bowel NETs with median PFS 18.6 vs. 14 months). Mechanistic studies should assess cross-talk between SSTR and PI3K/AKT/mTOR pathways using phosphoproteomics .
Q. What biomarkers best predict this compound’s efficacy in hepatic ischemia-reperfusion injury?
Measure myeloperoxidase (MPO) for neutrophil infiltration and superoxide dismutase (SOD) for oxidative stress in perioperative liver biopsies. Correlate these with apoptosis markers (e.g., caspase-3) in preclinical models and human trials .
Methodological and Ethical Considerations
How to formulate research questions on this compound’s off-target effects in non-NET cancers?
Apply the PICOT framework:
- P opulation: Advanced pancreatic cancer patients.
- I ntervention: this compound LAR (30 mg/month).
- C omparison: Placebo or standard chemotherapy.
- O utcome: Progression-free survival (PFS).
- T imeframe: 12-month follow-up. Ensure feasibility by leveraging existing cohorts from RADIANT-4 .
Q. What ethical challenges arise in studying this compound in pediatric or pregnant populations?
Design observational studies with stringent inclusion criteria (e.g., third-trimester pregnancies) and use pharmacokinetic modeling to estimate fetal exposure. Collaborate with registries like PRIORITY (Pregnancy Cancer Registry) for data harmonization .
Q. How to resolve contradictions in this compound’s antitumor efficacy across cancer types?
Conduct systematic reviews with meta-regression to adjust for confounders (e.g., SSTR expression levels). Use patient-derived xenografts (PDXs) with matched SSTR profiles to validate subtype-specific responses .
Data Analysis and Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.